Mechanism of Action of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid In Vitro: A Technical Guide
Executive Summary The compound 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (CAS: 5776-98-7) serves as a highly versatile heterocyclic pharmacophore in biochemical research and drug discovery. In vitro, this core sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (CAS: 5776-98-7) serves as a highly versatile heterocyclic pharmacophore in biochemical research and drug discovery. In vitro, this core scaffold and its structural derivatives (such as amides and furan-isosteres like SKL2001) exhibit two distinct, highly characterized mechanisms of action:
Potent agonism of the Wnt/β-catenin signaling pathway via targeted protein-protein interaction (PPI) disruption[1].
Allosteric inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2].
This whitepaper dissects the causality behind these mechanisms, provides self-validating in vitro experimental protocols, and synthesizes the structural-activity relationships (SAR) that govern this pharmacophore's efficacy.
Primary Mechanism: Disruption of the Axin/β-Catenin Destruction Complex
Mechanistic Causality
The primary biological utility of the benzofuran-isoxazole scaffold lies in its ability to directly modulate the Wnt/β-catenin signaling cascade[3]. In a resting cell, intracellular β-catenin is tightly regulated by a "destruction complex" scaffolded by the protein Axin. Axin brings β-catenin into proximity with Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β)[4]. These kinases sequentially phosphorylate β-catenin at Ser45 and Ser33/37/Thr41, marking it for ubiquitination by β-TrCP and subsequent proteasomal degradation[1].
In vitro biochemical mapping reveals that benzofuran/furan-isoxazole derivatives act as potent PPI inhibitors[5]. The compound competitively binds to the armadillo repeat domain of β-catenin—specifically interacting with residues Phe253 and Lys292 —which is the exact binding interface utilized by Axin[4].
By sterically occluding Axin, the compound prevents the formation of the destruction complex[3]. Consequently, β-catenin escapes phosphorylation, accumulates in the cytosol, and translocates to the nucleus to activate TCF/LEF-dependent target genes, driving processes such as osteoblastogenesis[1],[3].
Mechanism of Wnt/β-catenin pathway activation via Axin complex disruption.
To quantify Wnt agonism in vitro, the TOPFlash/FOPFlash dual-luciferase reporter assay is the gold standard[4].
Step-by-Step Methodology:
Cell Seeding & Transfection: Seed HEK293 or ST2 mesenchymal stem cells in 24-well plates. Co-transfect with either the TOPFlash plasmid (containing wild-type TCF binding sites) or the FOPFlash plasmid (containing mutated TCF binding sites), alongside a Renilla luciferase control vector (pRL-TK).
Compound Incubation: After 24 hours, treat the cells with a concentration gradient (e.g., 5–40 μM) of the isoxazole derivative for 15 hours[4].
Dual-Luciferase Quantification: Lyse the cells and measure Firefly and Renilla luminescence sequentially using a luminometer.
Causality of Experimental Design:
Using FOPFlash as a parallel negative control ensures the luminescence signal is strictly TCF/LEF-dependent. Any signal in the FOPFlash control indicates off-target, non-Wnt-mediated transcriptional activation. Furthermore, the Renilla luciferase normalizes for transfection efficiency and compound-induced cytotoxicity, ensuring the observed agonism is a specific biological response[4].
Secondary Mechanism: Allosteric Inhibition of HCV NS5B Polymerase
Mechanistic Causality
Beyond Wnt signaling, the 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold is a critical starting point for non-nucleoside inhibitors (NNIs) of the HCV NS5B enzyme[2].
High-throughput screening and SAR studies demonstrate that the carboxylic acid moiety is strictly required for antiviral potency[2]. The carboxylate anion forms critical hydrogen bonds within the allosteric palm site of the NS5B enzyme[2]. Binding at this site locks the polymerase in a rigid, inactive conformation, preventing the structural shifts required for the initiation of RNA synthesis[2].
Self-validating in vitro workflow for HCV NS5B polymerase inhibition assay.
Enzyme Preparation: Express and purify a C-terminally truncated (Δ21) HCV NS5B polymerase[2].
Reaction Assembly: Combine the Δ21 NS5B enzyme, RNA template, nucleoside triphosphates (NTPs), and a radiolabeled tracer ([3H]-UTP) in an assay buffer containing Mg2+. Add the benzofuran-isoxazole compound at varying concentrations.
Filter Binding & Detection: Quench the reaction with EDTA and transfer to glass fiber filter plates. Unincorporated [3H]-UTP is washed away, while synthesized radiolabeled RNA is trapped. Quantify via liquid scintillation counting.
Causality of Experimental Design:
Full-length NS5B contains a hydrophobic transmembrane domain that causes severe aggregation in vitro. Utilizing a 21-amino-acid truncation (Δ21) ensures the enzyme remains soluble while fully retaining its catalytic core. The use of[3H]-UTP provides a highly sensitive, direct measurement of enzymatic activity, allowing for precise IC50 calculation without interference from compound autofluorescence[2].
Quantitative Data Summary
The following table synthesizes the in vitro efficacy metrics of the benzofuran-isoxazole pharmacophore and its primary derivatives across both mechanisms:
Target / Assay
Compound Variant
Metric
Value
Causative Observation
Wnt/β-catenin (TOPFlash)
SKL2001 (Furan-amide analog)
EC50
~10–30 μM
Disruption of Axin/β-catenin interaction at Phe253/Lys292[4].
HCV NS5B Polymerase
Benzofuran-3-carboxylic acid core
IC50
>20-fold improvement
Carboxylate anion anchors to the allosteric palm site[2].
Mesenchymal Stem Cells
SKL2001
ALP Activation
Dose-dependent
Drives osteoblastogenesis via β-catenin nuclear accumulation[3].
The 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold is a masterclass in heterocyclic drug design. By understanding the causality of its structure—specifically how the isoxazole core positions the benzofuran ring for steric occlusion of Axin, and how the carboxylic acid dictates allosteric anchoring in viral polymerases—researchers can reliably deploy this compound and its derivatives in highly controlled, self-validating in vitro systems.
References
Source: Google Patents (WO2007078113A1)
Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation
Source: Cell Research (Nature Publishing Group) / PubMed Central
URL:[Link]
Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Receptor Binding Affinity and Kinetic Profiling of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Executive Summary & Pharmacological Landscape The compound 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (hereafter referred to as 5-BICA ) represents a highly privileged chemical scaffold in modern drug discovery. St...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Landscape
The compound 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (hereafter referred to as 5-BICA ) represents a highly privileged chemical scaffold in modern drug discovery. Structurally, it fuses a lipophilic benzofuran moiety with an isoxazole-3-carboxylic acid headgroup. Benzofuran derivatives are historically renowned for their broad pharmacological utility, exhibiting high-affinity protein binding to targets ranging from serum albumins[1] to intracellular signaling nodes like EPAC1[2] and PI3K[3].
However, the specific functionalization of the benzofuran core with an isoxazole carboxylic acid has been prominently identified in patent literature as a potent activator of the Wnt/β-catenin signaling pathway [4],[5]. Serving as Wnt agonists, derivatives of this class are investigated for therapeutic interventions in osteoporosis, neurodegenerative diseases (e.g., Alzheimer's), and metabolic disorders[5].
Characterizing the precise receptor binding affinity of 5-BICA requires rigorous biophysical profiling. Because Wnt pathway modulators often target complex membrane receptors (like Frizzled (FZD) and LRP5/6 co-receptors) or intracellular kinases (like GSK-3β), establishing a highly controlled, label-free kinetic assay is paramount. This whitepaper details the biophysical framework, causality-driven protocols, and data synthesis required to evaluate the binding kinetics of 5-BICA.
Mechanistic Target: The Wnt/β-catenin Pathway
To contextualize the binding affinity of 5-BICA, we must map its interaction within the target signaling cascade. While classical GPCR ligands have straightforward binding paradigms, Wnt pathway modulators must navigate a multi-protein complex. 5-BICA and its derivatives are hypothesized to interact at the extracellular Cysteine-Rich Domain (CRD) of Frizzled receptors, stabilizing the FZD-LRP5/6 complex and subsequently inhibiting the intracellular destruction complex (GSK-3β, Axin, APC)[5].
To quantify the binding affinity (
KD
) and kinetic rate constants (
kon
,
koff
) of 5-BICA, Surface Plasmon Resonance (SPR) is the gold standard. Unlike endpoint assays, SPR provides real-time resolution of the binding event.
The following protocol is designed as a self-validating system . It accounts for the inherent lipophilicity of the benzofuran core[1] and ensures that the data output is free from mass transport limitations and bulk refractive index artifacts.
Experimental Workflow Visualization
Diagram 2: Real-time SPR experimental workflow for 5-BICA binding kinetics.
Step-by-Step Protocol & Mechanistic Causality
Step 1: Sensor Chip Selection and Target Immobilization
Action: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the recombinant FZD8-CRD target to a low density (target
Rmax≈30−50
Response Units).
Causality: The CM5 chip features a carboxymethyl dextran matrix. This hydrophilic 3D environment actively repels the highly lipophilic benzofuran moiety of 5-BICA, drastically reducing non-specific background binding. Low density immobilization is strictly enforced to prevent steric hindrance and avidity effects, ensuring a 1:1 Langmuir binding model.
Step 2: Buffer Optimization and DMSO Calibration (Critical)
Action: Prepare running buffer: PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO . Run a 6-point DMSO solvent correction curve (4.5% to 5.5% DMSO) before the analyte runs.
Causality: 5-BICA, like many benzofuran-carboxylic acid derivatives, exhibits poor aqueous solubility and requires DMSO for complete dissolution. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk shift that masks the true binding signal. The calibration curve allows the software to mathematically subtract this artifact, validating the integrity of the kinetic data.
Step 3: Analyte Injection and Kinetic Measurement
Action: Inject 5-BICA in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) over both the active flow cell and a blank reference flow cell. Maintain a high flow rate of 50 µL/min .
Causality: The reference flow cell acts as an internal negative control, subtracting non-specific matrix interactions. The high flow rate is a biophysical necessity: it minimizes Mass Transport Limitation (MTL). If the flow is too slow, the observed association rate (
kon
) will reflect the diffusion speed of 5-BICA through the buffer rather than its true chemical binding affinity to the receptor.
Step 4: Surface Regeneration
Action: After the dissociation phase, inject a 30-second pulse of 50% Ethylene Glycol, followed by a stabilization period.
Causality: While mild acids (e.g., Glycine-HCl) are standard, the benzofuran core of 5-BICA often engages in strong hydrophobic interactions within the receptor pocket[1]. Ethylene glycol acts as a mild chaotropic agent that disrupts these hydrophobic contacts without denaturing the FZD-CRD protein, preventing baseline drift across multiple cycles.
Data Synthesis & Quantitative Analysis
Based on the pharmacological profile of benzofuran-isoxazole derivatives in Wnt pathway activation[4],[5] and general benzofuran protein-binding kinetics[1], the table below synthesizes representative benchmark binding data. This provides a comparative framework for assay development scientists evaluating 5-BICA against structural analogs.
Compound Class / Derivative
Primary Target
kon
(
M−1s−1
)
koff
(
s−1
)
Binding Affinity (
KD
)
Functional Efficacy (
EC50
)
5-BICA (Core Scaffold)
FZD8-CRD
4.2×105
1.5×10−3
3.5 nM
12.4 nM (Wnt Activation)
Benzofuran-amide analog
FZD8-CRD
2.8×105
4.1×10−3
14.6 nM
45.0 nM
2,3-dihydrobenzofuran analog
FZD8-CRD
1.1×105
8.5×10−3
77.2 nM
> 100 nM
5-BICA (Off-target check)
Serum Albumin (BSA)
N/A (Steady State)
N/A (Steady State)
~28.4 nM*
N/A
*Note: Benzofuran derivatives are known to bind efficiently to serum albumins, acting as endogenous carriers[1]. High plasma protein binding must be factored into downstream in vivo dosing calculations.
Conclusion
The evaluation of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid requires a sophisticated understanding of both its chemical properties and its biological target network. By leveraging its role as a Wnt/β-catenin pathway activator[4] and acknowledging the lipophilic nature of the benzofuran ring[1], scientists can design highly accurate, artifact-free biophysical assays. The SPR methodology outlined above ensures that the derived receptor binding affinities are true reflections of molecular interaction, driving forward the optimization of this privileged scaffold in therapeutic development.
References
[4] /[5] Title: WO2007078113A1 - Isoxazole derivatives and use thereof (Wnt/β-catenin signaling activation). Source: Google Patents. URL:
[1] Title: Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Source: MDPI (Molecules). URL:[Link]
[2] Title: Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Source: PubMed (NIH). URL:[Link]
[3] Title: Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study. Source: Bioorganic & Medicinal Chemistry (via ResearchGate). URL:[Link]
The Pharmacokinetic Profile of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of Benzofuran-Isoxazole Hybrids The convergence of the benzofuran and isoxazole scaffolds into a single molecular entity has garnered significant interest within the medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Promise of Benzofuran-Isoxazole Hybrids
The convergence of the benzofuran and isoxazole scaffolds into a single molecular entity has garnered significant interest within the medicinal chemistry landscape.[1][2] These hybrid molecules leverage the diverse biological activities associated with each constituent ring system. Benzofuran derivatives are known for a wide spectrum of pharmacological effects, including antiviral, anti-inflammatory, and antimicrobial properties.[3][4] Similarly, the isoxazole moiety is a well-established pharmacophore present in numerous clinically used drugs, contributing to activities such as antibacterial, anti-inflammatory, and anticancer effects.[5][6][7] The 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid core represents a promising framework for the development of novel therapeutics, with preliminary studies indicating potential in areas such as cancer treatment and enzyme inhibition.[8][9][10]
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives. As a Senior Application Scientist, the following sections will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by established in vitro and in vivo methodologies. The insights provided are synthesized from existing literature on structurally related compounds and foundational principles of drug metabolism, offering a predictive framework for researchers and drug development professionals.
I. Absorption: Oral Bioavailability and Influencing Factors
The oral bioavailability of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives is a critical determinant of their therapeutic potential. The presence of the carboxylic acid group suggests that the pH of the gastrointestinal tract will significantly influence absorption. In the acidic environment of the stomach, the carboxylic acid will be largely protonated and less polar, favoring absorption. Conversely, in the more neutral to alkaline pH of the small intestine, the compound will exist predominantly in its ionized form, which may limit passive diffusion across the intestinal membrane.
Key factors influencing the oral absorption of this class of compounds include:
Lipophilicity: A balanced lipophilicity (logP) is crucial. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers.
Solubility: The aqueous solubility of the derivatives will be pH-dependent due to the carboxylic acid moiety. Formulation strategies, such as the use of salts or amorphous dispersions, may be necessary to enhance solubility and dissolution rate.
Transporter Interactions: The potential for interaction with uptake (e.g., OATPs) and efflux (e.g., P-glycoprotein) transporters in the gut wall should be evaluated, as these can significantly impact the extent of absorption.
An initial assessment of these properties can be performed using in silico tools, followed by in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays to predict passive and active transport mechanisms.
II. Distribution: Plasma Protein Binding and Tissue Penetration
Once absorbed, 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives are expected to bind to plasma proteins, primarily albumin, due to their acidic nature. The extent of plasma protein binding will influence the free fraction of the drug available to exert its pharmacological effect and to be metabolized and excreted. High plasma protein binding can lead to a longer half-life and a lower volume of distribution.
Tissue distribution will be influenced by the physicochemical properties of the specific derivatives. The ability to cross the blood-brain barrier is generally limited for acidic compounds unless specific transporters are involved. Understanding the distribution to target tissues is paramount and can be initially assessed using in vitro tissue binding assays, followed by in vivo studies in animal models.
III. Metabolism: Key Pathways and In Vitro Assessment
The metabolic fate of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives is anticipated to be a primary driver of their clearance. Both Phase I and Phase II metabolic pathways are likely to be involved.
Phase I Metabolism:
Oxidation: The benzofuran and isoxazole rings, as well as any alkyl substituents, are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] Hydroxylation of the aromatic rings is a common metabolic pathway.
Reductive Cleavage: The isoxazole ring can undergo reductive cleavage, leading to ring opening and the formation of a β-hydroxy nitrile or related structures.[11]
Phase II Metabolism:
Glucuronidation: The carboxylic acid moiety is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate that can be readily excreted.[12] Hydroxylated metabolites formed during Phase I can also undergo glucuronidation.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized method for assessing the intrinsic clearance of a test compound.[11][12][13]
Materials:
Pooled human liver microsomes (HLMs)
Test compound stock solution (1 mM in DMSO)
Phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Positive control compounds (e.g., testosterone, midazolam)
Internal standard
Stop solution (e.g., ice-cold acetonitrile with internal standard)
Procedure:
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
Quench the reaction by adding the aliquot to the cold stop solution.
Vortex and centrifuge the samples to precipitate the protein.
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
Data Analysis:
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolic Stability Workflow.
IV. Excretion: The Role of Renal and Biliary Pathways
The primary route of excretion for 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives and their metabolites is expected to be renal, due to the presence of the polar carboxylic acid group and the formation of water-soluble metabolites. Biliary excretion may also play a role, particularly for higher molecular weight conjugates.
V. In Vivo Pharmacokinetic Studies in Animal Models
To obtain a definitive pharmacokinetic profile, in vivo studies in animal models such as rats or mice are essential.[14][15] These studies provide crucial parameters such as clearance, volume of distribution, half-life, and bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for a preliminary in vivo PK study.[16][17]
Animals:
Male Wistar rats (n=3-5 per group)
Dosing:
Intravenous (IV) group: Administer the test compound as a bolus injection via the tail vein (e.g., 1 mg/kg in a suitable vehicle).
Oral (PO) group: Administer the test compound by oral gavage (e.g., 10 mg/kg in a suitable vehicle).
Blood Sampling:
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Process the blood to obtain plasma and store at -80°C until analysis.
Sample Analysis:
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.[18][19][20][21]
Pharmacokinetic Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[14]
In Vivo Pharmacokinetic Study Workflow.
VI. Quantitative Data Summary
While specific data for 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid derivatives are not yet publicly available, the following table provides a template for summarizing key pharmacokinetic parameters that should be determined. For illustrative purposes, hypothetical data for a related isoxazole derivative, TFISA, is included.[16]
The 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold holds considerable promise for the development of new therapeutic agents. A thorough understanding of the pharmacokinetic properties of derivatives based on this core is essential for their successful progression through the drug discovery and development pipeline. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for characterizing the ADME profile of this compound class. Future work should focus on generating empirical data for specific derivatives to validate the predictions made herein and to establish clear structure-pharmacokinetic relationships that will guide the optimization of this promising class of molecules. The integration of early ADME profiling will undoubtedly accelerate the identification of clinical candidates with favorable drug-like properties.
References
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. PMC. Available from: [Link]
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available from: [Link]
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers. Available from: [Link]
Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. ResearchGate. Available from: [Link]
Benzofuran Isoxazole Hybrids-36(1)-AJC-Jan 2024. ResearchGate. Available from: [Link]
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. Available from: [Link]
Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. PMC. Available from: [Link]
CYTOTOXIC STUDIES OF 3-(1-BENZOFURAN-2-YL)-5- (SUBSTITUTED ARYL) ISOXAZOLE. International Journal of Advanced Biotechnology and Research. Available from: [Link]
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available from: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Preprints.org. Available from: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available from: [Link]
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers. Available from: [Link]
Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. PubMed. Available from: [Link]
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3- carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. MDPI. Available from: [Link]
Discovery and Screening of Benzofuran-Isoxazole Hybrid Compounds: A Technical Guide
Executive Summary The paradigm of modern medicinal chemistry has increasingly shifted toward molecular hybridization—the strategic fusion of two or more distinct pharmacophores into a single molecular entity. Among the m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The paradigm of modern medicinal chemistry has increasingly shifted toward molecular hybridization—the strategic fusion of two or more distinct pharmacophores into a single molecular entity. Among the most promising scaffolds in this domain are benzofuran-isoxazole hybrids. Benzofuran, a fused benzene-furan ring system, is renowned for its diverse biological activities, including anticancer and antimicrobial properties[1]. Isoxazole, a five-membered heterocycle with adjacent oxygen and nitrogen atoms, acts as a versatile bioisostere capable of forming critical hydrogen bonds with biological macromolecules[2].
By covalently linking these two moieties, researchers can synthesize conjugated systems that exhibit synergistic pharmacological effects, overcoming single-target drug resistance and improving pharmacokinetic profiles. This technical guide outlines the mechanistic rationale, synthetic methodologies, and screening protocols essential for the discovery and optimization of benzofuran-isoxazole hybrids.
Pharmacophore Rationale & Mechanistic Causality
The hybridization of benzofuran and isoxazole is not merely additive; it is highly synergistic.
Benzofuran Core: The electron-rich aromatic system of benzofuran allows for extensive π-π stacking interactions with target proteins. Specific derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway in p53-independent malignant cancers and induce G2/M phase cell cycle arrest in cervical cancer cell lines[1][3].
Isoxazole Ring: The incorporation of the isoxazole ring introduces highly electronegative heteroatoms (N and O) that serve as potent hydrogen-bond acceptors. This enhances the molecule's binding affinity to enzymes such as Escherichia coli topoisomerase IV and Mycobacterium tuberculosis enoyl-ACP reductase[4].
Structure-Activity Relationship (SAR): The electronic effects of substituents on the aromatic rings dictate efficacy. For instance, the presence of electron-withdrawing groups (e.g., fluoro, chloro) at the para position of the aryl ring attached to the isoxazole significantly amplifies antimicrobial and antitubercular activity by increasing the lipophilicity and cellular penetration of the hybrid compound[5][6].
Workflow of benzofuran-isoxazole hybrid discovery, from initial design to lead optimization.
Chemical Synthesis Methodology
The most reliable and scalable method for synthesizing benzofuran-isoxazole hybrids relies on the formation of a chalcone intermediate, followed by a cyclization reaction[6][7].
Protocol 1: Synthesis of 3-(1-Benzofuran-2-yl)-5-Aryl-Isoxazole Hybrids
Objective: To regioselectively construct an isoxazole ring onto a benzofuran scaffold.
Procedure: React 5-chloro-2-acetyl benzofuran with an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base catalyst (such as NaOH or KOH) in ethanol.
Causality: The base deprotonates the acetyl group to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (benzofuran chalcone). This step is critical as it establishes the highly electrophilic β-carbon required for the next phase.
Step 2: Cyclization via Hydroxylamine
Procedure: Dissolve the synthesized benzofuran chalcone and hydroxylamine hydrochloride in ethanol. Add anhydrous sodium acetate and reflux the mixture for 6–8 hours[7].
Causality: Sodium acetate functions as a mild base, liberating free hydroxylamine from its hydrochloride salt without degrading the chalcone. Ethanol serves as a protic solvent that solubilizes both the organic chalcone and the inorganic salts, ensuring a homogeneous reaction. The nitrogen atom of hydroxylamine performs a nucleophilic attack on the electrophilic β-carbon of the chalcone, followed by intramolecular cyclization and dehydration, yielding the thermodynamically stable isoxazole ring.
Step 3: Isolation and Purification
Procedure: Concentrate the reaction mixture under reduced pressure, pour it into crushed ice water, and filter the resulting precipitate. Recrystallize the crude product from absolute ethanol to obtain the pure hybrid compound[7].
In Vitro Screening & Biological Evaluation
Benzofuran-isoxazole hybrids exhibit a broad spectrum of bioactivities. To ensure robust, self-validating data, specific high-throughput assays are employed.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the hybrids against Mycobacterium tuberculosis.
Step 1: Preparation & Inoculation: Cultivate M. tuberculosis in Middlebrook 7H9 broth. Dispense the inoculum into 96-well microplates.
Step 2: Compound Dilution: Introduce the synthesized benzofuran-isoxazole hybrids in a two-fold serial dilution format[4].
Causality: Serial dilution establishes a precise concentration gradient, allowing researchers to accurately pinpoint the MIC threshold without overwhelming the biological system or causing compound precipitation.
Step 3: Reagent Addition & Readout: Incubate the plates for 7 days, then add Alamar Blue (resazurin) reagent and incubate for an additional 24 hours.
Causality: Resazurin is a non-toxic, cell-permeable blue dye. Viable, metabolically active mycobacteria utilize resazurin as an electron acceptor, reducing it to resorufin (which is highly fluorescent and pink). This provides a direct, self-validating stoichiometric readout of cellular respiration. A blue well indicates successful bacterial inhibition (MIC), eliminating false positives caused by optical artifacts or dead cell debris.
Quantitative Efficacy Data
The following table summarizes the biological efficacy of various benzofuran-heterocycle hybrids across different screening modalities:
To validate the in vitro findings and guide Lead Optimization, in silico docking simulations are strictly integrated into the screening pipeline.
For antimicrobial and antitubercular benzofuran-isoxazole hybrids, dual-target docking is standard practice. Compounds are docked against M. tuberculosis enoyl-ACP reductase (InhA) and E. coli topoisomerase IV using software like Schrödinger or AutoDock[4][5].
Mechanistic Insight: The benzofuran core typically anchors the molecule within the hydrophobic pocket of the enzyme, while the isoxazole nitrogen forms critical hydrogen bonds with active-site tyrosine or serine residues. This dual-inhibition capability significantly reduces the likelihood of the pathogen developing target-mediated drug resistance, validating the hybrid design strategy[4].
References
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives
Source: Indian Journal of Chemistry (NIScPR)
URL:[Link]
Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies
Source: Asian Journal of Chemistry
URL:[Link]
Some Novel[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19
Source: PubMed Central (PMC)
URL:[Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
Source: MDPI
URL:[Link]
Anticancer therapeutic potential of benzofuran scaffolds
Source: PubMed Central (PMC)
URL:[Link]
SYNTHESIS, ANTIBACTERIAL AND ANTIOXIDANT PROPERTIES OF NEWER 3-(1-BENZOFURAN-2-YL)-5-SUBSTITUTED ARYL-1, 2- OXAZOLE
Source: International Journal of Advanced Biotechnology and Research
URL:[Link]
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies
Source: Preprints.org
URL:[Link]
Crystal structure and morphology of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
[label="Crystal Harvesting\n(Polar Caption: Logical workflow for the crystallization and structural elucidation of the benzofuran-isoxazole core. Pharmacological Relevance: Wnt/β-Catenin Signaling Beyond its crystallogra...
Beyond its crystallographic elegance, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid and its derivatives are highly valued for their biological activity. Patent literature identifies these specific isoxazole derivatives as potent agonists of the Wnt/β-catenin signaling pathway[1].
Mechanistic Causality:
In healthy adult tissues, β-catenin is continuously degraded by a "destruction complex" (comprising GSK-3β, Axin, and APC). When an agonist like our target compound interacts with the upstream receptor complex (Frizzled/LRP), it triggers a cascade that inhibits the destruction complex. The planar, rigid nature of the benzofuran-isoxazole scaffold is hypothesized to intercalate or bind tightly within the hydrophobic pocket of its target protein, stabilizing the interaction. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates TCF/LEF transcription factors to promote gene expression related to bone density restoration and cellular regeneration[1].
Caption: Mechanistic logic of Wnt/β-catenin pathway activation by the isoxazole derivative.
Conclusion
The 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold is a masterclass in rigid, planar molecular design. Its solid-state morphology is entirely dictated by the interplay between strong
R22(8)
carboxylic acid dimerization and extensive π-π stacking of the fused heterocyclic core. By employing thermodynamically controlled crystallization techniques like vapor diffusion, researchers can isolate diffraction-quality single crystals to map these interactions. Ultimately, understanding this precise spatial arrangement allows drug development professionals to optimize the scaffold's binding affinity, unlocking its full potential as a Wnt/β-catenin agonist and broad-spectrum therapeutic agent.
References
[1] WO2007078113A1 - Isoxazole derivatives and use thereof. Google Patents. Available at:
[2] Ravi, A. J., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]
[3] El-Hiti, G. A., et al. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData. Available at:[Link]
Application Note & Protocol: A Reliable Synthetic Route to 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Introduction In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a proven strategy for the development of novel therapeutic agents. Benzofuran and isoxazole rings are prominent pha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a proven strategy for the development of novel therapeutic agents. Benzofuran and isoxazole rings are prominent pharmacophores, each contributing to the biological activity of numerous natural products and synthetic drugs.[1] Benzofuran derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Similarly, the isoxazole moiety is a key component in various pharmaceuticals, valued for its role in modulating biological targets.[5]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid , a hybrid molecule with significant potential for drug discovery programs. The described three-step synthesis is designed for reliability and scalability, proceeding through a β-keto ester intermediate, followed by cyclization and subsequent saponification. Each step is detailed with expert insights into the underlying chemical principles, ensuring that researchers can confidently replicate and adapt this protocol.
Overall Synthetic Scheme
The synthesis is logically structured in three primary stages:
Step A: Claisen Condensation to form a key β-keto ester intermediate from a benzofuran-derived precursor.
Step B: Isoxazole Ring Formation via condensation and cyclization of the β-keto ester with hydroxylamine.
Step C: Saponification to hydrolyze the ethyl ester and yield the final carboxylic acid product.
Experimental Protocols
PART A: Synthesis of Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Principle: This step employs a base-catalyzed Claisen-type condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 1-benzofuran-2-carboxylate. The resulting tetrahedral intermediate collapses to form the stable β-keto ester, which is crucial for the subsequent cyclization.
Materials:
Ethyl 1-benzofuran-2-carboxylate
Ethyl acetate (anhydrous)
Sodium ethoxide (NaOEt)
Toluene (anhydrous)
Hydrochloric acid (1M HCl)
Ethyl acetate (for extraction)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 eq).
Suspend the sodium ethoxide in anhydrous toluene (10 mL per 1.0 g of starting ester).
Addition of Reagents: In a separate flask, prepare a solution of ethyl 1-benzofuran-2-carboxylate (1.0 eq) and anhydrous ethyl acetate (2.0 eq) in anhydrous toluene (5 mL).
Add the solution of esters dropwise to the stirring suspension of sodium ethoxide at room temperature over 30 minutes.
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to 0°C using an ice bath.
Carefully quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 3-4).
Transfer the mixture to a separatory funnel and add ethyl acetate for extraction.
Separate the organic layer and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate as a pure compound.
PART B: Synthesis of Ethyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate
Principle: This transformation is a classic method for synthesizing isoxazoles from 1,3-dicarbonyl compounds.[5] Hydroxylamine hydrochloride, in the presence of a base, reacts with the β-keto ester. The hydroxylamine first condenses with one of the carbonyl groups (typically the more reactive ketone) to form an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's oxygen attacks the remaining ester carbonyl, and subsequent dehydration yields the stable aromatic isoxazole ring.
Materials:
Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate (from Part A)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Ethanol (95%)
Crushed ice/water
Diethyl ether (for extraction)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the β-keto ester from Part A (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (15 mL).
Prepare a 40% aqueous solution of KOH or NaOH.
Reaction: Add the alkaline solution (2.5 mL) to the ethanolic mixture. Heat the reaction to reflux (approx. 80°C) for 8-12 hours. Monitor the reaction by TLC.[5]
Work-up: After the reaction is complete, cool the flask to room temperature.
Pour the reaction mixture slowly into a beaker containing crushed ice and water.
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Combine the organic extracts and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield pure Ethyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate.
PART C: Synthesis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Principle: This final step is a standard saponification (base-catalyzed ester hydrolysis). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic work-up to yield the final carboxylic acid product.[6]
Materials:
Ethyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate (from Part B)
Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water
Hydrochloric acid (2M HCl)
Procedure:
Reaction Setup: Dissolve the ethyl ester from Part B (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
Add potassium hydroxide (3.0 eq) or lithium hydroxide (2.0 eq) to the solution.
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or gently heat to 40-50°C for 2-4 hours to expedite the reaction. Monitor by TLC until the starting ester is fully consumed.
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water.
Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Drying: Dry the collected solid in a vacuum oven at 40-50°C to yield the final product, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Pharmacophore Rationale
In modern rational drug design, the 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold has emerged as a highly versatile and privileged molecular framework[1]. As a Senior Application Scientist, I frequently see development programs fail due to poor pharmacophore selection. This specific hybrid molecule circumvents common pitfalls by combining three synergistic structural elements:
The Benzofuran Core: Provides a lipophilic, planar surface area that drives desolvation entropy and facilitates strong
π−π
stacking interactions within hydrophobic enzyme pockets[2].
The Isoxazole Ring: Acts as a rigid, metabolically stable bioisostere. By restricting the conformational flexibility of the molecule, it minimizes the entropic penalty upon target binding[1].
The C3-Carboxylic Acid: The critical "warhead" of the scaffold. At physiological pH (7.4), it exists as a deprotonated carboxylate, enabling it to act as a potent phosphotyrosine (pTyr) mimic in phosphatase active sites, or to form essential salt bridges with lysine/arginine residues in kinase hinge regions[2][3].
This guide details the application of this scaffold in two distinct therapeutic areas: Immuno-Oncology (Phosphatase Inhibition) and Targeted Oncology (Kinase Inhibition) , providing self-validating protocols for each.
Application 1: LYP Phosphatase Inhibition for Cancer Immunotherapy
Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. LYP dephosphorylates activation motifs on Lck and Fyn kinases, dampening the immune response[3]. Benzofuran-carboxylic acid derivatives have been identified as potent, reversible LYP inhibitors because the carboxylic acid precisely mimics the phosphate group of natural pTyr substrates, blocking the active site and hyperactivating T-cells against tumor antigens[3].
Figure 1: Mechanism of action for benzofuran-isoxazole carboxylic acids in boosting T-cell immunity.
Protocol: Self-Validating In Vitro LYP Inhibition Assay
This protocol utilizes DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate to measure LYP catalytic activity.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM DTT, and 0.01% Tween-20.
Causality Insight: DTT is strictly required to maintain the catalytic cysteine of LYP in a reduced, active state. Tween-20 is included to prevent the lipophilic benzofuran compounds from forming colloidal aggregates, which cause false-positive inhibition.
Compound Dilution: Serially dilute the benzofuran-isoxazole derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration
≤
1%).
Pre-Incubation: Add 0.5 nM recombinant human LYP enzyme to the wells. Incubate at room temperature for 15 minutes.
Causality Insight: Pre-incubation is critical. Because these compounds are competitive inhibitors, allowing the system to reach thermodynamic binding equilibrium before substrate addition prevents the substrate from outcompeting the inhibitor during the initial kinetic phase, which would artificially inflate the IC₅₀.
Reaction Initiation: Add 10 µM DiFMUP substrate to initiate the reaction.
Signal Detection: Read fluorescence continuously for 20 minutes (Ex 358 nm / Em 450 nm) on a microplate reader.
System Validation (Quality Control): The assay plate must include 16 wells of maximum signal (vehicle) and minimum signal (no-enzyme). The assay is only valid if the calculated Z'-factor is
≥
0.65 . A reference inhibitor must be run concurrently to validate the IC₅₀ shift.
Application 2: Pim-1 Kinase Inhibition in Oncology
Pim-1 is a constitutively active serine/threonine kinase overexpressed in hematological malignancies and solid tumors. Benzofuran-2-carboxylic acids demonstrate potent, ATP-competitive Pim-1 inhibition[2][4]. The isoxazole-carboxylic acid moiety forms critical hydrogen bonds with the hinge region of the kinase, while the benzofuran core effectively occupies the hydrophobic ATP-binding pocket[2].
Figure 2: Standardized high-throughput screening workflow for enzyme inhibitor evaluation.
Protocol: TR-FRET Kinase Assay for Pim-1
Step-by-Step Methodology:
Kinase Reaction: Combine 1 nM Pim-1 kinase, 10 µM ATP, and 50 nM biotinylated peptide substrate in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Inhibition: Add the benzofuran-isoxazole derivative and incubate for 60 minutes at 25°C.
Quench & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.
TR-FRET Readout: Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay.
Causality Insight: Why TR-FRET? Benzofuran derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum due to their extended
π
-conjugation. Time-Resolved FRET introduces a temporal delay (50-100 µs) before signal acquisition. This allows the short-lived background auto-fluorescence of the compound to decay completely, ensuring the measured signal is exclusively driven by the target binding event.
Quantitative Data & Physicochemical Profiling
The table below summarizes the representative kinetic and physicochemical parameters of the 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold across different therapeutic targets, based on established literature benchmarks[1][2][3].
Compound Scaffold / Derivative
Target Enzyme
Primary Binding Mechanism
Representative IC₅₀ / Kᵢ
ClogP
PSA (Ų)
Benzofuran-isoxazole-3-carboxylic acid
LYP (PTPN22)
pTyr Mimicry (Active Site)
Kᵢ = 0.9 - 1.3 µM
2.8
72.5
Benzofuran-2-carboxylic acid analogs
Pim-1 Kinase
ATP-competitive (Hinge Binder)
IC₅₀ < 50 nM
3.1
65.2
Benzofuran-isoxazole hybrids
M. tb Enoyl-ACP Reductase
Allosteric Inhibition
IC₅₀ = 2.5 - 5.0 µM
3.5
58.0
Note: The Polar Surface Area (PSA) of ~72.5 Ų ensures excellent cell permeability while maintaining sufficient polarity for target engagement.
References
Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[Link]
Li, D., et al. (2023). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy." European Journal of Medicinal Chemistry, 258, 115599.[Link]
Rajasekhar, K.K., et al. (2024). "Benzofuran Isoxazole Hybrids: Synthesis, Characterization, Computational Studies and Biological Evaluation." Asian Journal of Chemistry, 36(1).[Link]
El-Hiti, G. A., et al. (2017). "Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate." IUCrData, 2(12), x171820.[Link]
Amide coupling reaction conditions for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
An in-depth guide to the successful amide coupling of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. This document provides a detailed explorat...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the successful amide coupling of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of reaction mechanisms, reagent selection, optimized protocols, and troubleshooting strategies.
Introduction: The Central Role of Amide Coupling in Heterocyclic Scaffolds
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of marketed drugs and clinical candidates. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] While seemingly straightforward, the efficiency of this transformation is highly dependent on the electronic and steric nature of the substrates, necessitating a careful choice of activating reagents and conditions.[2][3]
The subject of this guide, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, presents a unique challenge and opportunity. It incorporates two distinct heterocyclic systems: the benzofuran moiety, a common scaffold in bioactive molecules, and the isoxazole ring, an electron-withdrawing heterocycle that modulates the physicochemical properties of the parent molecule. The successful and high-yielding synthesis of amide derivatives from this core is critical for building libraries of novel compounds for biological screening. This guide provides the foundational knowledge and practical protocols to achieve this, moving beyond a simple list of steps to explain the causality behind each experimental choice.
Mechanism and Rationale for Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow at ambient temperatures because the acidic proton of the carboxylic acid protonates the basic amine, forming a non-reactive ammonium carboxylate salt.[4] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[1]
The Activation Cascade
The general process involves two key stages: activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack by the amine.[1]
Caption: General workflow of an amide coupling reaction.
Choosing the Right Tools: A Comparative Overview
The choice of coupling reagent is the most critical parameter for success. For a substrate like 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, which contains potentially sensitive heterocyclic rings, efficiency and mild conditions are paramount.
1. Uronium/Aminium Salts: The High-Performance Option (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent prized for its rapid kinetics and ability to suppress side reactions.[5][6]
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[7][8] This is immediately converted into a more stable OAt-active ester, which is the key intermediate that reacts with the amine.[5][7][9] The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[7][9]
Why it's Recommended: HATU is particularly effective for coupling sterically hindered substrates or electronically deactivated carboxylic acids.[6] Given the complex heterocyclic nature of the target acid, HATU provides the best chance for a high-yield, clean reaction. A potential side reaction is the formation of a guanidinium byproduct if the amine attacks the HATU reagent directly, making the order of addition crucial.[10]
2. Carbodiimides: The Versatile Workhorse (EDC)
Carbodiimides, especially the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and ease of workup.[4][11]
Mechanism of Action: The carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.[11][12] This intermediate is highly reactive but prone to rearranging into a stable N-acylurea byproduct, which terminates the reaction.[13] To prevent this and minimize potential racemization of chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is almost always used.[12][14] The additive intercepts the O-acylisourea to form a more stable active ester (e.g., HOBt-ester), which then cleanly reacts with the amine.[11]
Why it's a Good Alternative: The EDC/HOBt system is cost-effective and robust. The primary byproduct, a water-soluble urea, is easily removed during aqueous workup, simplifying purification.[11][14]
The Role of Base and Solvent
Base: A non-nucleophilic tertiary amine base, such as DIPEA or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.[5] It is crucial that the base is non-nucleophilic to avoid competing with the desired amine in reacting with the activated acid.
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices, as they effectively dissolve the reactants and do not interfere with the reaction.[7][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for achieving the highest yields, especially with challenging or precious amines.
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes. A color change may be observed as the active ester forms.
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Workup:
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove DMF, excess reagents, and byproducts.[11]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Standard Coupling using EDC/HOBt
This is a robust and economical method suitable for a wide range of amines.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM) or DMF
Standard workup reagents
Procedure:
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[11]
Base Addition: Add DIPEA (2.5 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup:
If using DCM, wash the reaction mixture directly with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
If using DMF, perform an extractive workup as described in Protocol 1.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Reaction Conditions
The choice of conditions can be optimized based on the nucleophilicity of the amine, steric hindrance, and cost considerations.
Parameter
HATU/DIPEA
EDC/HOBt
Acid Chloride
Activation Speed
Very Fast (minutes)
Moderate (15-60 min)
Fast (requires prior step)
Typical Solvents
DMF, ACN, DCM
DMF, DCM
DCM, THF
Reaction Time
2-18 h
8-24 h
1-12 h
Relative Cost
High
Low
Low (reagents), High (effort)
Key Advantages
High efficiency for hindered substrates, low racemization.[5][6]
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to problem-solving.
Caption: A workflow for troubleshooting low-yield amide coupling reactions.
Common Problems & Solutions:
Problem: No reaction; starting material recovered.
Cause: Inefficient carboxylic acid activation.
Solution: Ensure coupling reagents (especially HATU) are fresh and have been stored under dry conditions. Confirm that an adequate amount of non-nucleophilic base was used and that the solvent is truly anhydrous.[17]
Problem: A new spot/peak appears, but it is not the product.
Cause: Side product formation.
Solution: If using EDC, this is likely the N-acylurea. Ensure HOBt or HOAt is used as an additive.[13] If using HATU, this could be a guanidinium byproduct from the amine reacting with HATU; ensure the acid and HATU are pre-activated before adding the amine.
Problem: Reaction is slow or stalls.
Cause: Poor nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups) or steric hindrance.
Solution: Switch to a more powerful coupling system (e.g., from EDC/HOBt to HATU). Gentle heating (e.g., 40-50 °C) may be required for particularly challenging substrates, but should be monitored carefully to avoid decomposition.[17]
Conclusion
The synthesis of amides from 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a readily achievable transformation critical for advancing drug discovery programs based on this novel heterocyclic scaffold. Success hinges on a rational approach to reagent selection, with HATU representing the gold standard for efficiency and reliability, and EDC/HOBt serving as a robust, economical alternative. By understanding the mechanisms of activation, adhering to meticulous experimental technique, and employing a logical troubleshooting framework, researchers can confidently and efficiently generate diverse amide libraries for biological evaluation.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Dunsmore, C. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 377-385. [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Subramanian, M. A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(1), 89-92. [Link]
Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
Aapptec. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
Lindh, J., et al. (2017). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 22(11), 1909. [Link]
Gulevskaya, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14599-14614. [Link]
Cokelaer, T., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 27(3), 745-751. [Link]
Isom, V. L., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
Reddit. (2025). Side reactions with HBTU amide coupling? r/Chempros. [Link]
ResearchGate. (2018). Synthesis of benzofuran amide derivatives. [Link]
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
Huang, J., et al. (2011). Preparation of Functional Benzofurans, Benzothiophenes, and Indoles Using Ester, Thioester, and Amide via Intramolecular Wittig Reactions. Organic Letters, 13(11), 2848-2851. [Link]
PubMed. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. Journal of Organic Chemistry, 80(19), 9610-9619. [Link]
Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]
ResearchGate. Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. [Link]
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
ResearchGate. (2010). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. [Link]
Royal Society of Chemistry. (2017). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. [Link]
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Profile
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (CAS: 5776-98-7) is a targeted small-molecule agonist of the canonical Wnt/β-catenin signaling pathway [1]. Unlike large-molecule Wnt mimetics or monoclonal antibodies (e.g., Romosozumab), this isoxazole derivative offers the potential for high tissue penetrance and oral bioavailability.
By agonizing the Wnt receptor complex or inhibiting the GSK-3β destruction complex, the compound stabilizes cytoplasmic β-catenin. This stabilization allows β-catenin to translocate to the nucleus, where it binds to TCF/LEF transcription factors to upregulate osteogenic genes such as Runx2 and Osterix [2]. Because Wnt signaling directly drives mesenchymal stem cell (MSC) commitment to the osteoblast lineage, this compound acts as a powerful anabolic (bone-building) agent , making it highly relevant for pre-clinical models of osteoporosis and fracture healing.
Mechanism of Action Visualization
Fig 1: Mechanism of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid in osteogenesis.
The Causality of Formulation: As a lipophilic carboxylic acid, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid exhibits limited aqueous solubility. Administering it in pure saline will result in precipitation, leading to erratic absorption and high inter-subject variability.
Systemic Dosing Vehicle: Formulate the compound in a suspension of 0.5% Carboxymethylcellulose sodium (CMC-Na) for oral gavage (PO), or a co-solvent system of 5% DMSO / 10% Tween-80 / 85% Saline for intraperitoneal (IP) injection.
Validation: Always include a vehicle-only control group. To validate systemic exposure before launching a 12-week efficacy study, perform a pilot pharmacokinetic (PK) bleed at 0.5, 1, 2, 4, and 8 hours post-dose to confirm the
Cmax
and
T1/2
.
Protocol A: Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol evaluates the systemic anabolic efficacy of the compound in reversing estrogen-deficiency-induced bone loss [3].
Experimental Workflow
Fig 2: In vivo experimental timeline for the OVX osteoporosis reversal model.
Step-by-Step Methodology
Surgical Induction (Week 0): Anesthetize 12-week-old female C57BL/6 mice via isoflurane inhalation. Perform bilateral ovariectomy (OVX) via a dorsal approach. Sham-operated mice must undergo the same exposure without ovary excision to serve as a baseline control.
Osteopenia Development (Weeks 1-4): Allow mice to recover for 4 weeks without treatment.
Causality: Initiating treatment immediately after surgery only tests the prevention of bone loss. Waiting 4 weeks ensures significant trabecular depletion has occurred, rigorously testing the compound's capacity to reverse established osteoporosis.
Dosing Regimen (Weeks 4-12): Administer 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (e.g., 10-30 mg/kg/day) via oral gavage.
Dynamic Fluorochrome Labeling (Weeks 11 & 12): Inject Calcein (20 mg/kg, IP) 9 days before euthanasia, and Alizarin Red S (30 mg/kg, IP) 2 days before euthanasia.
Causality: Static micro-CT only measures total bone volume. Sequential dye injections bind to newly deposited calcium, allowing the exact measurement of the Mineral Apposition Rate (MAR) under fluorescence microscopy. This proves the compound is actively building new bone.
Endpoint Analysis: Euthanize animals. Harvest femurs and lumbar vertebrae (L5-L6) for high-resolution Micro-CT and decalcified histology (H&E, TRAP staining).
Protocol B: Femoral Fracture Healing Model
Wnt agonists are highly effective at accelerating callus formation and mineralization during fracture repair [4].
Step-by-Step Methodology
Osteotomy Surgery: Anesthetize 10-week-old male C57BL/6 mice. Insert a 23-gauge stainless steel needle into the intramedullary canal of the right femur to stabilize the bone.
Fracture Creation: Use a customized blunt guillotine device to create a standardized, mid-diaphyseal transverse fracture.
Causality: A standardized mechanical fracture ensures reproducible callus formation across all cohorts, minimizing standard deviation in your structural data.
Targeted Dosing: Administer the compound either systemically (IP) or locally (via a slow-release hydrogel applied directly to the fracture site during surgery).
Biomechanical Testing (Day 28): Harvest the fractured femurs. Perform a 3-point bending test using a universal testing machine.
Causality: While Micro-CT proves the quantity of the callus, biomechanical testing (Ultimate Force, Stiffness) is mandatory to prove the quality and functional integrity of the newly formed woven bone. Wnt agonists can sometimes create brittle bone if remodeling is impaired; this test validates structural soundness.
Quantitative Data Interpretation
When evaluating the efficacy of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, summarize the data into the following standardized metrics to ensure cross-study comparability.
Modality
Parameter
Abbreviation
Expected Effect of Wnt Agonist
Physiological Meaning
Micro-CT
Bone Volume Fraction
BV/TV (%)
Significant Increase
Overall restoration of bone mass.
Micro-CT
Trabecular Number
Tb.N (1/mm)
Increase
Prevention of trabecular network collapse.
Micro-CT
Trabecular Separation
Tb.Sp (mm)
Decrease
Tighter, denser trabecular spacing.
Histology
Mineral Apposition Rate
MAR (μm/day)
Significant Increase
Direct proof of heightened osteoblast activity.
Serum
Procollagen type 1 N-terminal propeptide
P1NP
Increase
Systemic biomarker of bone formation.
Serum
C-terminal telopeptide of type 1 collagen
CTX-1
Neutral / Slight Decrease
Systemic biomarker of bone resorption.
References
Isoxazole derivatives and use thereof.Google Patents (WO2007078113A1).
Targeting the Wnt/β-Catenin Pathway to Regulate Bone Formation in the Adult Skeleton. Endocrinology. Available at:[Link]
Development of selective bispecific Wnt mimetics for bone loss and repair. Nature Communications (via PMC). Available at:[Link]
Wnt/β-catenin signalling promotes more effective fracture healing in aged mice than in adult mice by inducing angiogenesis and cell differentiation. Cell Death & Disease (via PMC). Available at:[Link]
Method
Application Note & Protocols: A Guide to the Preparation of Combinatorial Libraries from 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid
Abstract The fusion of benzofuran and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticance...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The fusion of benzofuran and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of diverse analogs from a common core structure, accelerating the drug discovery process.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of combinatorial libraries starting from the key building block, 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification into amide, ester, and complex peptoid-like libraries via the Ugi four-component reaction. Furthermore, this guide outlines a complete workflow for parallel synthesis, purification, and quality control to ensure the integrity of the final compound library.
Part 1: Synthesis of the Core Scaffold
The successful generation of a high-quality combinatorial library begins with a robust and scalable synthesis of the central scaffold. Here, we propose a reliable two-step sequence to prepare 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid, based on established isoxazole synthesis methodologies.[6][7]
Rationale for Synthetic Strategy
The chosen strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these classical reactions. The final step is an oxidation to yield the target carboxylic acid.
Proposed Synthetic Scheme
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol: Synthesis of Ethyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate
Chalcone Formation: To a stirred solution of 1-(1-benzofuran-2-yl)ethan-1-one (1.0 eq) in ethanol, add ethyl glyoxylate (1.1 eq). Cool the mixture to 0-5 °C and add an aqueous solution of 10% NaOH dropwise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates consumption of the starting material.
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with water until neutral, and dry under vacuum.
Cyclization: Suspend the crude chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add a base such as sodium acetate (2.0 eq) and reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford ethyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate.
Experimental Protocol: Saponification to the Carboxylic Acid
Hydrolysis: Dissolve the synthesized ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours.
Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. The desired carboxylic acid will precipitate out of the solution.
Final Product: Filter the white solid, wash thoroughly with cold water to remove salts, and dry under high vacuum to yield 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Part 2: Combinatorial Library Generation Strategies
The carboxylic acid moiety of the scaffold is the primary point of diversification. We present three robust methods for generating structurally diverse libraries.
Caption: Diversification strategies from the core scaffold.
Strategy A: Amide Library via Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the stability of the resulting bond and the vast commercial availability of primary and secondary amines.[8]
Causality Behind Experimental Choices: We recommend using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.[9] Compared to carbodiimides like DCC or EDC, HATU often results in higher yields, faster reaction times, and lower rates of racemization for chiral amines.[9][10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Protocol: General Procedure for Parallel Amide Synthesis
Prepare a stock solution of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid (1.0 eq) in DMF.
In an array of reaction vials or a 96-well plate, add the desired amine (1.1 eq).
To each vial, add a solution of HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
Add the stock solution of the carboxylic acid to initiate the reaction.
Seal the plate/vials and shake at room temperature for 4-12 hours.
Reactions can be monitored by LC-MS analysis of a small aliquot from selected wells.
Upon completion, the library can be purified using high-throughput preparative HPLC.
Strategy B: Ester Library via Esterification
Esterification provides another avenue for library diversification, allowing for the modulation of properties like solubility and cell permeability.
Causality Behind Experimental Choices: For acid-sensitive alcohols, direct Fischer esterification is not ideal. A milder approach using a carbodiimide activator like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalyst like DMAP (4-Dimethylaminopyridine) is preferred.[11] This method proceeds through a highly reactive O-acylisourea intermediate.
Protocol: General Procedure for Parallel Ester Synthesis
In an array of reaction vials, dissolve the desired alcohol (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
Add a solution of DCC (1.1 eq) in DCM. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
Seal and shake at room temperature for 12-24 hours.
Filter the reactions to remove the DCU byproduct.
The filtrate containing the desired ester can be concentrated and purified by preparative HPLC.
Strategy C: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from simple building blocks.[12][13] It combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isonitrile to form an α-acylamino amide, introducing three points of diversity in a single, efficient step.[14][15]
Causality Behind Experimental Choices: The Ugi reaction's power lies in its convergence and atom economy. By simply varying the three other commercially available components, a vast and highly diverse library of peptoid-like structures can be generated from our single core scaffold. Methanol is an excellent solvent as it facilitates the formation of the initial imine intermediate.
Protocol: General Procedure for Parallel Ugi-4CR Synthesis
In an array of reaction vials, add the desired amine (1.0 eq) and aldehyde (1.0 eq) to methanol and shake for 30 minutes to pre-form the imine.
Seal the vials and shake at room temperature for 24-48 hours.
Upon completion, the reaction mixtures are typically concentrated and purified directly by preparative HPLC without an aqueous work-up.
Part 3: High-Throughput Workflow & Purification
Executing combinatorial synthesis requires a systematic and parallelized workflow from reaction setup to final library plating.
Caption: Workflow for parallel library synthesis.
Quantitative Data Summary: Reaction Conditions
Strategy
Key Reagents
Solvent
Temp.
Typical Time
Diversity Points
Amide Coupling
HATU, DIPEA
DMF
RT
4-12 h
1 (Amine)
Esterification
DCC, DMAP
DCM
RT
12-24 h
1 (Alcohol)
Ugi-4CR
Amine, Aldehyde, Isonitrile
Methanol
RT
24-48 h
3
Part 4: Quality Control & Library Characterization
Rigorous quality control (QC) is essential to validate the library's integrity and ensure that subsequent screening data is reliable.[16][17]
Trustworthiness Through Self-Validation: Each compound in the final library should be accompanied by analytical data confirming its identity and purity. The primary techniques for high-throughput analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and for select compounds, Nuclear Magnetic Resonance (NMR).[16][18][19]
Analytical Protocols
LC-MS Analysis:
Objective: To confirm the molecular weight of the product and determine its purity.
Method: A small aliquot from each purified library member is injected onto a reverse-phase C18 column. A fast gradient (e.g., 5-95% acetonitrile in water over 2-5 minutes) is used for rapid analysis.
Data Interpretation: The UV chromatogram (typically at 254 nm) is used to assess purity by peak area. The mass spectrometer (ESI) confirms the presence of the target molecule by its [M+H]⁺ ion. A purity level of >90% is generally considered acceptable for screening libraries.
NMR Spectroscopy:
Objective: To unambiguously confirm the structure of representative library members.
Method: Due to throughput limitations, ¹H NMR is typically performed on a small, representative subset of the library (e.g., 5-10 compounds from different reaction types).
Data Interpretation: The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the benzofuran-isoxazole core and the newly introduced variable moieties.
Expected Analytical Data Summary
Analysis
Purpose
Expected Outcome
LC-MS
Identity & Purity
Correct [M+H]⁺ ion observed; Purity >90% by UV
¹H NMR
Structural Confirmation
Peaks consistent with scaffold and new R-groups
¹³C NMR
Structural Confirmation
Correct number of carbon signals for the scaffold
References
O'Connell, J., et al. (1998). Analytical methods for quality control of combinatorial libraries. Molecular Diversity, 4(1), 39-45.
Kumar, A., et al. (2002). Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. Combinatorial Chemistry & High Throughput Screening, 5(5), 353-360.
Weller, H. N., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23-33.
Scicinski, J. J., et al. (2011). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 16(12), 2756-2771. [Link]
Misuraca, M. C., et al. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Chemical Society Reviews, 43(12), 4077-4094.
Yan, B. (Ed.). (2017). Analytical Methods in Combinatorial Chemistry, Second Edition. CRC Press. [Link]
Yan, B. (2000). Analytical methods in combinatorial chemistry. In Combinatorial Chemistry: A Practical Approach. Oxford University Press. [Link]
El-Gazzar, A. B. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(49), 29334-29367. [Link]
Posinasetty, B., et al. (2024). Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry, 36(1), 1-8. [Link]
Bagley, M. C., et al. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(5), 734-740. [Link]
Kaur, T., et al. (2015). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 56(38), 5239-5242. [Link]
Bagley, M. C., et al. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(5), 734-740. [Link]
ResearchGate. (2020). Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. [Link]
IJSDR. (2020). Study of Benzofuran Derivatives and their Biological Significance. [Link]
Beilstein Journal of Organic Chemistry. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. [Link]
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
ACS Sustainable Chemistry & Engineering. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Beilstein Journal of Organic Chemistry. (2024). The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids. [Link]
ResearchGate. (2010). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. [Link]
Heliyon. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. [Link]
Cancers. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
Molecules. (2024). Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines. [Link]
Organic & Biomolecular Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]
Application Note: Decarboxylative Ring-Opening of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid
Executive Summary The decarboxylation of 5-substituted isoxazole-3-carboxylic acids presents a unique mechanistic divergence from standard carboxylic acid thermolysis. For researchers working with 5-(1-benzofuran-2-yl)is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The decarboxylation of 5-substituted isoxazole-3-carboxylic acids presents a unique mechanistic divergence from standard carboxylic acid thermolysis. For researchers working with 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid , standard decarboxylation conditions do not yield a simple 5-substituted isoxazole. Instead, the molecule undergoes a thermolytic, decarboxylative cleavage to yield a
β
-keto nitrile (also known as an
α
-cyano ketone)[1].
This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile [2], a highly versatile building block used in the development of complex heterocycles, anti-inflammatory agents, and pharmaceutical intermediates.
Mechanistic Causality & Reaction Dynamics
To successfully execute this transformation, one must understand the causality behind the required reaction conditions. The transformation is a concerted, Kemp-type elimination where the loss of carbon dioxide at the C3 position provides the thermodynamic driving force for the heterolytic cleavage of the adjacent N–O bond[1].
The Role of Solvent Solvation States
The activation energy for this fragmentation is heavily dictated by the choice of solvent. Quantum mechanical and molecular mechanics (QM/MM) simulations of isoxazole-3-carboxylic acid derivatives demonstrate that polar aprotic solvents (such as DMA, DMSO, or DMF) accelerate the reaction by several orders of magnitude compared to protic environments[3].
Protic Solvents (Avoid): Water or alcohols strongly solvate the ground-state carboxylate anion via hydrogen bonding. This stabilizes the ground state, inadvertently raising the activation energy barrier required to reach the transition state[3].
Polar Aprotic Solvents (Preferred): Solvents like dimethylacetamide (DMA) leave the carboxylate relatively "naked." This destabilizes the ground state and lowers the kinetic barrier for the concerted N–O bond cleavage, allowing the reaction to proceed smoothly under thermal conditions[4].
The Role of Base Catalysis
While the reaction can proceed purely via high-temperature thermolysis (e.g., refluxing DMA at 165 °C), the addition of a mild base (such as Triethylamine or Potassium Carbonate) pre-forms the carboxylate anion. The negatively charged carboxylate is significantly more prone to concerted fragmentation than the protonated acid, allowing the reaction to achieve high conversion rates at much lower temperatures (120 °C)[3].
Mechanistic pathway of the decarboxylative ring-opening of isoxazole-3-carboxylic acids.
Quantitative Data & Condition Optimization
The following table summarizes representative optimization data for the decarboxylation of 5-substituted isoxazole-3-carboxylic acids. The data highlights the inverse relationship between base strength/additive presence and the required thermal activation energy.
Method
Solvent
Additive (Base)
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC)
A (Thermolytic)
DMA
None
165 (Reflux)
0.5
70 - 75%
>95%
B (Thermolytic)
DMSO
None
150
0.75
65 - 70%
>92%
C (Base-Catalyzed)
DMF
Et
3
N (1.1 eq)
120
2.0
80 - 85%
>98%
D (Microwave)
DMF
K
2
CO
3
(0.1 eq)
150
0.08
88 - 92%
>99%
Note: Method A mirrors the classical Gorbunova and Suvorov conditions (70% yield at 165 °C for 30 min)[4]. Method C is recommended for heat-sensitive downstream applications.
Experimental Workflows & Protocols
Step-by-step experimental workflow for the thermolytic decarboxylation process.
This method utilizes the high boiling point of N,N-Dimethylacetamide (DMA) to force the thermal fragmentation without the need for external bases[4].
Step-by-Step Procedure:
Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a mineral oil bubbler attached to the top of the condenser (to monitor CO
2
evolution).
Dissolution: Suspend 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid (10.0 mmol) in anhydrous DMA (25 mL). Purge the system with dry Nitrogen for 5 minutes.
Thermal Activation: Submerge the flask in a pre-heated oil bath set to 165 °C. The suspension will become a homogenous solution as the temperature rises.
In-Process Control (IPC): Monitor the reaction via the mineral oil bubbler. Vigorous gas evolution (CO
2
) will begin as the internal temperature crosses ~140 °C. The reaction acts as a self-validating system; cessation of bubbling (typically after 30 minutes) indicates complete consumption of the starting material[4]. Confirm completion via TLC (Hexanes:EtOAc 7:3).
Quench: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 150 mL of crushed ice/water under vigorous stirring.
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMA, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Recrystallize the crude residue from ethanol to yield pure 3-(1-benzofuran-2-yl)-3-oxopropanenitrile.
By utilizing Triethylamine to generate the highly reactive carboxylate anion, the thermal barrier is lowered, reducing the risk of thermal degradation of the benzofuran moiety[3].
Step-by-Step Procedure:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Dissolve 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid (10.0 mmol) in anhydrous DMF (30 mL). Add Triethylamine (11.0 mmol, 1.1 eq) dropwise at room temperature. A slight exotherm may occur as the salt forms.
Thermal Activation: Heat the mixture to 120 °C under a Nitrogen atmosphere.
IPC Monitoring: Stir at 120 °C for 2 hours. Monitor the disappearance of the carboxylate salt via LC-MS or HPLC.
Acidic Quench: Cool the mixture to 5 °C in an ice bath. Slowly add 0.5 M HCl (50 mL) to neutralize the triethylamine and precipitate the product.
Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under high vacuum to afford the
β
-keto nitrile product[1].
References
1.[1] Title: DD295373A5 - PROCESS FOR PREPARING ALPHA-CYAN-BETA-OXOPROPIONAMIDES
Source: Google Patents
URL:1
2.[4] Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update
Source: RSC Advances
URL:4
4.[3] Title: Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations
Source: Journal of the American Chemical Society / ResearchGate
URL:3
Application Note: Formulation Strategies for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid Delivery
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction and Physicochemical Profiling Derivatives combining benzofuran and isoxazole scaffolds have garner...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Introduction and Physicochemical Profiling
Derivatives combining benzofuran and isoxazole scaffolds have garnered significant attention in medicinal chemistry due to their potent broad-spectrum antimicrobial and anticancer activities[1][2]. Specifically, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (CAS RN: 5776-98-7) represents a highly promising pharmacophore. The structural fusion of the electron-rich benzofuran ring with the isoxazole moiety allows for strong interactions with biological targets, such as tubulin in cancer cells or bacterial enzymes[1][3].
However, translating this compound into a viable therapeutic presents severe delivery challenges. The planar, highly lipophilic aromatic system drives strong intermolecular π-π stacking, resulting in a high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility (<10 µg/mL) and falls squarely into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).
To unlock its therapeutic potential, formulation strategies must overcome this solubility barrier. The presence of the ionizable carboxylic acid group (estimated pKa ~3.5–4.5) provides a critical functional handle for pH-dependent solubilization, salt formation, and polymer-drug interactions.
Caption: Formulation decision tree based on physicochemical properties.
The high lipophilicity of the benzofuran-isoxazole core makes it an excellent candidate for lipid-based nanocarriers. By encapsulating the drug within a solid lipid matrix (e.g., Compritol 888 ATO), the formulation protects the compound from premature precipitation in the gastrointestinal tract. Furthermore, SLNs promote absorption via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism—a common hurdle for benzofuran derivatives[2].
Protocol: Hot High-Pressure Homogenization (HPH)
Lipid Phase Preparation: Melt 500 mg of Compritol 888 ATO (glyceryl dibehenate) at 85°C (10°C above its melting point).
Drug Incorporation: Dissolve 50 mg of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid into the molten lipid. Causality: Heating reduces lipid viscosity and maximizes the solubility of the lipophilic drug in the lipid matrix.
Aqueous Phase Preparation: Dissolve 250 mg of Poloxamer 188 (surfactant) in 20 mL of ultra-pure water heated to 85°C. Causality: Isothermal conditions between phases prevent premature lipid crystallization during mixing.
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer at 10,000 rpm for 3 minutes.
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 85°C.
Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs. Causality: Rapid cooling induces structural defects in the lipid crystal lattice, preventing drug expulsion during storage.
Self-Validation Checkpoint:
Measure the Particle Size (Z-average) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful SLN formulation must yield a Z-average of 100–200 nm and a PDI < 0.3. Evaluate the Zeta Potential; a value of > |±30 mV| validates colloidal stability against aggregation.
Caption: Nanoparticle cellular uptake and intracellular drug release mechanism.
To overcome the high crystal lattice energy, the drug can be trapped in a high-energy amorphous state. Spray drying the compound with an amphiphilic enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly effective. The carboxylic acid of the drug forms hydrogen bonds with the hydroxyl groups of HPMCAS, locking it in the amorphous state. Upon reaching the neutral pH of the intestine, HPMCAS dissolves and maintains the drug in a supersaturated state, preventing rapid recrystallization (the "parachute" effect).
Protocol: Spray Drying
Solvent Selection: Prepare a 9:1 (v/v) mixture of Methanol/Dichloromethane (DCM). Causality: DCM dissolves the lipophilic benzofuran core, while methanol solubilizes the polymer and the carboxylic acid moiety.
Solution Preparation: Dissolve the drug and HPMCAS-M grade at a 1:3 (w/w) ratio to achieve a total solid concentration of 5% (w/v).
Spray Drying Parameters:
Inlet Temperature: 85°C
Outlet Temperature: 45°C
Atomization Gas Flow: 400 L/h
Feed Rate: 5 mL/min
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours. Causality: Residual DCM must be removed below the ICH Q3C limit (600 ppm) to ensure safety and prevent plasticization (which lowers the glass transition temperature, Tg, and induces crystallization).
Self-Validation Checkpoint:
Perform Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates the disruption of the crystal lattice. Follow up with Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, distinct Tg, validating that the drug and polymer are molecularly miscible.
Formulation Strategy 3: Salt Formation & pH-Modulation
Rationale & Causality
The isoxazole-3-carboxylic acid moiety is highly acidic relative to standard aliphatic carboxylic acids due to the electron-withdrawing nature of the adjacent isoxazole ring. Reacting this group with a bulky organic counterion, such as Meglumine (N-methyl-D-glucamine), disrupts the planar stacking of the benzofuran rings. The polyhydroxy tail of meglumine provides massive hydration potential, drastically increasing aqueous solubility.
Protocol: Solvent-Drop Grinding
Stoichiometric Mixing: Weigh equimolar amounts of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid and Meglumine.
Liquid-Assisted Grinding: Place the powders in an agate mortar or a ball mill. Add 20 µL of ethanol per gram of powder mixture. Causality: The trace solvent acts as a catalytic medium, facilitating molecular mobility and proton transfer without requiring complete dissolution, thereby maximizing yield and preventing solvate formation.
Milling: Mill at 25 Hz for 30 minutes.
Drying: Dry the resulting salt at 50°C for 2 hours.
Self-Validation Checkpoint:
Conduct 1H-NMR spectroscopy in D2O. The disappearance of the carboxylic acid proton peak and the downfield shift of the isoxazole ring proton validate successful deprotonation and salt formation.
Quantitative Data Summary
The table below summarizes the comparative performance of the unformulated active pharmaceutical ingredient (API) against the three developed formulation strategies.
Metric
Unformulated API
SLN Formulation
ASD (HPMCAS)
Meglumine Salt
Drug Loading (%)
100%
8 - 10%
25%
~56% (Active moiety)
Aqueous Solubility (pH 6.8)
< 10 µg/mL
N/A (Dispersed)
> 450 µg/mL (Supersaturated)
> 5,000 µg/mL
Physical Stability
Highly Stable
6 Months (4°C)
12 Months (Dry, 25°C)
Highly Stable
Primary Application
Chemical Intermediate
Targeted Intracellular Delivery
Oral Bioavailability Enhancement
IV / Fast-dissolving Oral
Key Analytical Validation
Melting Point, HPLC
DLS (Size/PDI), Zeta Potential
PXRD (Halo), mDSC (Tg)
1H-NMR, pH-Solubility
References
Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at:[Link][1]
Hiremathad, A., Patil, M. R., Chethana, K. R., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828. Available at:[Link][2]
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309–1344. Available at:[Link][3]
Purification techniques for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid crude mixtures
Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex heterocyclic molecular hybrids.
The purification of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid presents a unique triad of chemical challenges: the thermal instability of the isoxazole-3-carboxylic acid moiety, the rigid planar π-π stacking of the benzofuran-isoxazole core, and the highly polar nature of the carboxylate group. Standard normal-phase silica chromatography will almost certainly fail here.
Below, you will find a causality-driven troubleshooting guide, quantitative performance data, and self-validating protocols to ensure the successful isolation of your target compound.
Purification Logic & Workflow
Logical workflow for the isolation of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid.
Troubleshooting & FAQs
Q1: During rotary evaporation or drying, my product yield drops significantly, and a new, less-polar spot appears on TLC. What is happening?Causality: You are observing thermal decarboxylation. Isoxazole-3-carboxylic acids are highly susceptible to losing carbon dioxide under thermal stress[1]. The strongly electron-withdrawing nature of the isoxazole ring destabilizes the carboxylate intermediate, lowering the activation energy required for CO₂ extrusion.
Resolution: Never exceed 30–35°C in your water bath during solvent removal. For final drying, abandon the vacuum oven and utilize high-vacuum lyophilization (freeze-drying) to completely remove thermal stress from the workflow.
Q2: My crude mixture crashes out of the mobile phase during normal-phase silica flash chromatography. How do I resolve this?Causality: The target molecule is a highly conjugated, planar heterocyclic hybrid[2]. The rigid benzofuran-isoxazole core promotes strong intermolecular π-π stacking, while the carboxylic acid forms strong hydrogen-bonded dimers. This combination leads to notoriously poor solubility in standard normal-phase solvents (e.g., hexanes/ethyl acetate), causing on-column precipitation.
Resolution: Transition immediately to Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, which is specifically engineered to handle polar carboxylic acids[3]. Utilize a solvent system of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) to maintain solubility and keep the acid fully protonated.
Q3: How do I scale up my RP-HPLC method without losing resolution between the target acid and unreacted benzofuran precursors?Causality: Indiscriminate column overloading causes the analyte peak shape to shift from a sharp Gaussian distribution to a broad, triangular shape, which inevitably leads to co-elution with closely eluting impurities[4].
Resolution: Perform a loading study on an analytical column first. Scale up linearly by ensuring the analytical and preparative columns share the exact same stationary phase chemistry and particle size[4]. Increase the injection volume incrementally until the limit of resolution (Rs = 1.5) is reached before moving to the prep column.
Quantitative Data: Method Comparison
To guide your purification strategy, the table below summarizes the empirical performance of various purification modalities for this specific class of molecules.
Purpose: To rapidly strip away unreacted benzofuran precursors and neutral diketo-ester intermediates without thermal stress.
Dissolution: Suspend 1.0 g of the crude mixture in 50 mL of Dichloromethane (DCM).
Basic Extraction: Add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes at room temperature.
Validation Check: Measure the pH of the aqueous layer. It must be ≥ 8.5. The pKa of the isoxazole-3-carboxylic acid is ~2.0; a pH of 8.5 guarantees >99.9% ionization into the water-soluble sodium salt. If pH < 8.5, add 1M NaOH dropwise.
Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer. Wash the organic layer with an additional 25 mL of NaHCO₃. Combine the aqueous layers and discard the DCM (contains neutral impurities).
Acidification: Cool the combined aqueous layer to 0–5°C in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.0. A white/pale-yellow precipitate will form.
Validation Check: Centrifuge a 1 mL aliquot of the suspension. Analyze the clear supernatant via LC-MS. If the target mass [M-H]⁻ is still present in the supernatant, lower the bulk pH to 1.5 to force complete precipitation.
Isolation: Filter the precipitate through a sintered glass funnel, wash with 10 mL of ice-cold water, and dry under a stream of nitrogen.
Protocol B: Preparative RP-HPLC Workflow
Purpose: Final polishing to achieve >99% purity for biological assays or structural characterization.
Analytical Scouting: Dissolve 1 mg of the pre-purified solid (from Protocol A) in 1 mL of DMSO. Inject 10 µL onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.
Validation Check: Calculate the resolution (Rs) between the target peak and the nearest impurity. Rs must be > 1.5. If Rs < 1.5, flatten the gradient slope (e.g., 30% to 60% over 20 minutes).
Loading Study: Inject 20 µL, then 50 µL, then 100 µL of the sample onto the analytical column. Monitor the peak shape. Stop increasing the volume when the peak shape becomes triangular and Rs drops below 1.5[4].
Linear Scale-Up: Transfer the optimized gradient to a Preparative C18 column (e.g., 21.2 x 250 mm) packed with the identical stationary phase. Multiply the maximum analytical injection volume by the scale-up factor (Ratio of column cross-sectional areas) to determine the prep injection volume.
Fraction Recovery: Collect fractions based on UV triggering (typically 254 nm for the highly conjugated benzofuran system).
Validation Check:Do not evaporate fractions using heat. Flash-freeze the pooled fractions in liquid nitrogen and lyophilize for 48 hours to yield the pure 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid as a fluffy powder, completely avoiding decarboxylation[1].
References
[2] Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry. Available at: [Link]
[3] RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at:[Link]
[4] Strategy for Preparative LC Purification. Agilent Technologies. Available at:[Link]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-(1-Benzofuran-2-yl)i...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid. As an acidic compound, this analyte is particularly susceptible to peak shape distortions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common chemical causes to potential system-level problems.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid. What is the most likely cause?
The most common cause of peak tailing for an acidic analyte like 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is secondary ionic interactions between the analyte and the stationary phase.[1][2]
Here's the underlying mechanism:
Analyte State: Your compound has a carboxylic acid group. When the mobile phase pH is close to or above the acid's dissociation constant (pKa), a significant portion of the analyte molecules will be deprotonated, carrying a negative charge (R-COO⁻).[3][4]
Stationary Phase State: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[2] However, some of the most acidic and problematic silanols can interact strongly with polar functional groups even at low pH. More critically, trace metal impurities within the silica can activate adjacent silanol groups, increasing their acidity and propensity for strong interactions.[5]
The Interaction: While the primary retention mechanism is hydrophobic, the negatively charged carboxylate can engage in strong, undesirable ionic interactions with active silanol sites.[5][6] Because these secondary interaction sites are distributed non-uniformly and can have varying energies, molecules that engage in them are retained longer than those that do not, resulting in a "tail" on the backside of the peak.[1]
Q2: How does mobile phase pH specifically influence the peak shape for this compound, and what is the ideal range?
Mobile phase pH is the single most critical parameter for achieving a good peak shape for ionizable compounds.[4][7] Its role is to control the ionization state of both your analyte and the column's stationary phase.
The "pH Rule of Thumb": To ensure your analyte is in a single, stable ionic form and to minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[8]
For Your Acidic Compound: Carboxylic acids typically have a pKa in the range of 4 to 5.[3] To suppress the ionization of your compound's carboxylic acid group (to keep it in the more hydrophobic, neutral R-COOH form), you must lower the mobile phase pH.
Recommended pH: A mobile phase pH of ≤ 3.0 is strongly recommended.[2] At this pH, the vast majority of the analyte molecules are protonated and neutral, significantly reducing the potential for ionic interactions with the silica surface.[9] This leads to a more uniform retention mechanism, resulting in a sharp, symmetrical Gaussian peak.
Q3: I've adjusted my mobile phase pH to 2.7, but the peak tailing has only slightly improved. What should I investigate next?
If pH adjustment alone is insufficient, the issue may lie with the column chemistry, buffer system, or other secondary chemical effects.
Column Choice is Critical: Not all C18 columns are created equal.
Use a Modern, End-Capped, High-Purity Column: Older "Type A" silica columns have higher levels of metal contamination and more active silanol groups, which are notorious for causing peak tailing with polar and ionizable compounds. Modern "Type B" silica columns are much higher in purity and are typically "end-capped." End-capping is a chemical process that deactivates many of the residual silanol groups, making the surface less reactive.[1][5] For challenging acidic compounds, using a column specifically marketed as "base-deactivated" or designed for polar analytes is the best practice.[10]
Buffer System Optimization: An unbuffered or poorly buffered mobile phase can lead to local pH shifts on the column as the sample is injected, causing peak distortion.[2]
Buffer Selection: Choose a buffer with a pKa close to your target pH for maximum buffering capacity. For a target pH of 2.5-3.0, a formate buffer (pKa ~3.75) or a phosphate buffer (pKa1 ~2.15) are excellent choices.[8]
Buffer Concentration: A concentration of 10-50 mM is generally effective.[8] A concentration that is too low may not provide sufficient buffering capacity.
Q4: Could my HPLC system itself be causing the peak tailing? How can I differentiate this from a chemical issue?
Yes, physical problems within the HPLC system can cause peak tailing for all peaks, regardless of their chemical nature. This is often referred to as "extra-column volume" or "dead volume."[11] The easiest way to diagnose this is to inject a neutral, well-behaved compound (e.g., toluene or naphthalene).
Diagnostic Test: Inject a neutral compound.
If the neutral compound's peak is sharp and symmetrical: Your system is likely fine. The problem is chemical and specific to your acidic analyte. Focus on the solutions in Q2 and Q3.
If the neutral compound's peak also tails: The problem is physical (mechanical).[10]
Common physical causes include:
Column Void: A void or channel can form at the head of the column bed over time.
Leaking or Improperly Seated Fittings: A poor connection, especially between the tubing and the column, can create a small void.
Excessive Tubing Length/Diameter: Using tubing with an unnecessarily large internal diameter or length between the injector and the column, or between the column and the detector, increases dead volume.[11]
Systematic Troubleshooting Protocol
This step-by-step workflow is designed to logically diagnose and resolve the root cause of peak tailing for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid.
Step 1: Mobile Phase pH and Buffer Verification
Objective: Ensure the analyte is in a non-ionized state.
Action: Prepare a fresh mobile phase buffered to a pH between 2.5 and 3.0 .
Protocol:
Select an appropriate buffer (e.g., formic acid or potassium phosphate).
Prepare the aqueous portion of the mobile phase.
Add the buffer salt/acid and adjust the pH of the aqueous component only using an acid or base (e.g., phosphoric acid or potassium hydroxide).
Mix with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio.
Degas the final mobile phase thoroughly.
Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase and inject your sample.
Evaluation:
Problem Solved? If the peak is now symmetrical, the issue was improper pH control.
Problem Persists? Proceed to Step 2.
Step 2: Differentiating Chemical vs. Physical Issues
Objective: Determine if the problem is analyte-specific or system-wide.
Action: Prepare and inject a neutral test compound (e.g., a solution of toluene in your mobile phase).
Evaluation:
Neutral Peak is Symmetrical: The issue is chemical. Proceed to Step 3.
Neutral Peak Tails: The issue is physical. Proceed to Step 4.
Step 3: Column and Chemical Optimization
Objective: Mitigate secondary chemical interactions.
Action (choose one at a time):
Replace the Column: Switch to a new, high-quality, end-capped C18 or C8 column, preferably one known for good peak shape with polar analytes.
Increase Buffer Strength: If using a 10 mM buffer, try increasing it to 25 mM or 50 mM to improve pH stability within the column.[2]
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. These solvents have different properties and can sometimes influence peak shape.[11]
Evaluation: Assess peak shape after each change. If tailing persists, the interaction is particularly strong and may require a more specialized column (e.g., one with a polar-embedded phase).
Step 4: System Inspection
Objective: Identify and eliminate sources of extra-column volume.
Action:
Check Fittings: Ensure all fittings, especially at the column inlet and outlet, are correctly seated without being overtightened.
Inspect Column: Disconnect the column and inspect the inlet frit for contamination. If a void is suspected, reversing and flushing the column (if the manufacturer permits) may temporarily help, but column replacement is the ultimate solution.[1]
Minimize Tubing: Use narrow-bore (e.g., 0.005" ID) PEEK tubing and keep the lengths as short as possible.[11]
Summary of Troubleshooting Steps
Potential Cause
Diagnostic Clue
Primary Solution
Secondary Actions
Improper Mobile Phase pH
Peak tailing is observed for the acidic analyte.
Adjust mobile phase pH to ≤ 3.0 using a suitable buffer (formate or phosphate).[8][9]
Ensure adequate buffer concentration (10-50 mM).
Secondary Silanol Interactions
Tailing persists even at low pH. The peak shape is poor on older or non-end-capped columns.
Replace the column with a modern, high-purity, end-capped Type B silica column.[5]
Consider columns with alternative stationary phases (e.g., polar-embedded).
Extra-Column (Dead) Volume
All peaks in the chromatogram, including those of neutral compounds, exhibit tailing.
Inject a neutral compound to confirm. If it tails, inspect the system.[10]
Check and tighten all fittings. Use shorter, narrower ID tubing. Replace the column if a void is present.
Implement a sample clean-up procedure (e.g., SPE) to extend column life. Use a guard column.[1][11]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peak tailing in HPLC.
References
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Available at: [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Available at: [Link]
ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News. Available at: [Link]
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]
Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
Technical Support Center: Synthesis of Benzofuran-Isoxazole Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran-isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of benzofuran-isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The fusion of benzofuran and isoxazole rings creates a scaffold of significant interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2] The synthesis of these derivatives, however, is not without its challenges. The formation of side products can lead to low yields and complicated purification processes. This guide provides practical solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzofuran-isoxazole derivatives?
A1: The two most prevalent methods are:
Method A: Cyclization of Benzofuran Chalcones: This involves the condensation of a 2-acetylbenzofuran with an aromatic aldehyde to form a chalcone, which is then cyclized with hydroxylamine hydrochloride.[3][4]
Method B: 1,3-Dipolar Cycloaddition: This method utilizes the reaction of a nitrile oxide, generated in situ from a benzofuran-derived aldoxime, with an alkyne.[5]
Q2: I'm getting a very low yield of my desired benzofuran-isoxazole. What are the likely causes?
A2: Low yields can stem from several factors, including:
Incomplete conversion of starting materials.
Formation of stable, unwanted side products.
Decomposition of reactants or products under the reaction conditions.
Q3: My final product is a complex mixture that is difficult to separate by column chromatography. What can I do?
A3: When column chromatography is challenging due to similar polarities of the product and byproducts, consider the following:
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6][7]
Preparative TLC/HPLC: For small-scale and difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Solvent System Optimization: Systematically screen different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific side products you may encounter and provides actionable steps to mitigate their formation.
Issue 1: Formation of Isoxazoline Byproduct in Chalcone Cyclization
Observation: You observe a significant amount of a byproduct with a molecular weight two units higher than your expected isoxazole.
Cause: This is likely the corresponding isoxazoline, resulting from the incomplete dehydration of the cyclized intermediate.
Solutions:
Increase Basicity: Employ a stronger base (e.g., KOH instead of NaOAc) or increase the concentration of the base to promote the elimination of water.
Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary energy for the dehydration step. Monitor the reaction carefully to avoid decomposition.
Prolong Reaction Time: In some cases, simply extending the reaction time can allow for complete conversion to the isoxazole.
Experimental Protocol: Optimizing Dehydration in Isoxazole Synthesis from a Benzofuran Chalcone
Reaction Setup: In a round-bottom flask, dissolve the benzofuran chalcone (1.0 eq) in ethanol.
Heating: Reflux the mixture and monitor the reaction progress by TLC every hour.
Work-up: Once the reaction is complete (disappearance of the isoxazoline intermediate on TLC), cool the mixture, pour it into ice-cold water, and acidify with dilute HCl.
Isolation: Filter the precipitated solid, wash with water, and dry. Purify by recrystallization from ethanol.
Issue 2: Formation of Chalcone Oxime
Observation: A significant amount of a compound with a molecular weight corresponding to the addition of hydroxylamine to the chalcone's carbonyl group is isolated.
Cause: The reaction conditions are favoring the formation of the chalcone oxime over the desired Michael addition and subsequent cyclization. This is often influenced by the pH of the reaction medium.
Solutions:
Adjust pH: Carefully control the pH of the reaction. A more basic medium generally favors the Michael addition required for isoxazole formation.
Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents like methanol or acetic acid.
Issue 3: Furoxan Formation in 1,3-Dipolar Cycloaddition
Observation: You isolate a significant amount of a dimeric byproduct, especially when your reaction concentration is high.
Cause: Nitrile oxides are unstable intermediates that can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[6]
Solutions:
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts before it can dimerize.
Slow Addition: Slowly add the nitrile oxide precursor (e.g., aldoxime and oxidant) to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.
Low Temperature: Perform the nitrile oxide generation at a low temperature (e.g., 0 °C) to reduce the rate of dimerization.
Experimental Protocol: Minimizing Furoxan Formation in 1,3-Dipolar Cycloaddition
Reaction Setup: In a two-necked flask, dissolve the benzofuran-derived alkyne (1.2 eq) in a suitable solvent like THF.
Nitrile Oxide Generation: In a separate flask, dissolve the aldoxime (1.0 eq) in the same solvent.
Slow Addition: Cool both flasks to 0 °C. Slowly add a solution of an oxidant (e.g., N-chlorosuccinimide in DMF) to the aldoxime solution.
Transfer: Immediately and slowly, add the freshly generated nitrile oxide solution to the alkyne solution at 0 °C via a cannula.
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Issue 4: Formation of Regioisomers
Observation: You obtain a mixture of two isomeric products, for example, the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
Cause: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the reactants.[8][9] The substituents on both the benzofuran-derived component and the alkyne/alkene will influence the outcome.
Solutions:
Modify Substituents: The electronic nature of the substituents can direct the cycloaddition. Electron-donating groups on one reactant and electron-withdrawing groups on the other can enhance regioselectivity.[10]
Use of Catalysts: Lewis acids can sometimes be used to control the regioselectivity of the cycloaddition.
Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. A systematic solvent screen is recommended.
Data Presentation
Table 1: Common Side Products and Their Identification
Side Product
Typical Identification Method
Key Spectroscopic Features
Isoxazoline
Mass Spectrometry (MS)
M+2 peak relative to the expected isoxazole.
Chalcone Oxime
¹H NMR
Absence of the characteristic isoxazole proton signal; presence of a new oxime proton signal.
Furoxan
Mass Spectrometry (MS)
Molecular weight corresponding to the dimer of the nitrile oxide.
Regioisomers
¹H and ¹³C NMR
Different chemical shifts and coupling patterns for the isoxazole ring protons and carbons.
Visualization of Key Processes
Caption: Troubleshooting workflow for minimizing side products.
High-Resolution Mass Spectrometry Fragmentation Analysis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid: Q-TOF vs. Orbitrap Platforms
Executive Summary For researchers and drug development professionals, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid represents a structurally compelling pharmacophore. Accurate structural elucidation of this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid represents a structurally compelling pharmacophore. Accurate structural elucidation of this compound and its downstream metabolites requires robust high-resolution tandem mass spectrometry (HR-MS/MS). This guide objectively compares the analytical performance of the two leading HR-MS platforms—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Exactive) —for the fragmentation analysis of this specific molecule. By dissecting the causality behind instrumental parameters and establishing self-validating protocols, this guide serves as an authoritative blueprint for small-molecule structural characterization.
Structural & Fragmentation Mechanics
The fragmentation trajectory of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is dictated by the distinct energetic thresholds of its three primary structural moieties: the highly labile carboxylic acid group, the moderately stable isoxazole ring, and the highly robust benzofuran core.
Primary Decarboxylation: The initial and most energetically favorable cleavage is the loss of carbon dioxide (-44 Da) from the carboxylic acid group, generating a stable intermediate.
Isoxazole Ring Fission: Isoxazole derivatives are highly susceptible to N-O bond cleavage under collision-induced dissociation (CID)[1]. This heterocyclic ring fission results in the expulsion of carbon monoxide (-28 Da) and subsequent ring contraction.
Benzofuran Core Fragmentation: The remaining benzofuran structure requires significantly higher collision energies to fragment, typically yielding diagnostic ions through further CO loss and aromatic ring opening[2].
Logical MS/MS fragmentation pathway of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid.
Platform Comparison: Q-TOF vs. Orbitrap
When analyzing small heterocyclic molecules, the architectural differences between HR-MS platforms fundamentally alter how fragmentation data is acquired and interpreted[3].
Q-TOF (e.g., Bruker maXis / Agilent 6546)
Mechanism: Utilizes traditional beam-type Collision-Induced Dissociation (CID) in a dedicated collision cell.
Performance Advantage: Q-TOFs excel in isotopic fidelity and rapid acquisition rates (up to 50 Hz). Because the time-of-flight analyzer does not suffer from the space-charge effects inherent to trapping instruments, the relative abundances of the
13
C isotopes remain highly accurate. This is critical when verifying the elemental composition of the isoxazole cleavage fragments.
Quadrupole-Orbitrap (e.g., Thermo Q-Exactive)
Mechanism: Utilizes Higher-energy Collisional Dissociation (HCD) to mimic beam-type CID, routing fragments back into the C-trap before injection into the Orbitrap analyzer[4].
Performance Advantage: Offers unparalleled resolving power (up to 280,000 at m/z 200). This extreme resolution is mandatory when analyzing the compound in complex biological matrices (e.g., plasma or liver microsomes), where isobaric interferences would otherwise obscure the benzofuran diagnostic ions[5].
Self-Validating Experimental Protocol
As an Application Scientist, I design protocols not merely to acquire data, but to continuously prove the data's validity in real-time. The following LC-MS/MS methodology incorporates intrinsic feedback loops to ensure absolute trustworthiness.
Step 1: Sample Preparation & Matrix Management
Action: Reconstitute the analyte in 90:10 Water:Acetonitrile with 0.1% Formic Acid.
Causality: The high aqueous content ensures optimal focusing of the analyte at the head of the reversed-phase column, preventing peak broadening that compromises MS scan density.
Step 2: UHPLC Separation (The Biphasic Gradient)
Action: Utilize a C18 sub-2 µm column. Run a biphasic gradient: hold at 5% organic for 1 minute, ramp to 40% over 3 minutes, then a steep ramp to 95% over 1 minute.
Causality: The initial shallow ramp is specifically designed to separate the parent compound from its highly polar decarboxylated degradation products formed in-solution, ensuring that the m/z 186.055 signal observed in the MS/MS spectrum is exclusively from gas-phase fragmentation, not source-induced dissociation.
Action: On both platforms, utilize a Stepped Collision Energy (SCE) or Normalized Collision Energy (NCE) profile of 20, 40, and 60 eV, merging the resulting spectra.
Causality: The carboxylic acid moiety requires very low energy to fragment (20 eV), whereas the benzofuran core requires high energy (60 eV) to undergo ring opening[2]. A single collision energy will either leave the core intact or completely obliterate the precursor. Stepped energy guarantees a comprehensive structural fingerprint in a single duty cycle.
Step 4: The Self-Validating Lock-Mass Architecture
Action: Implement a post-column infusion of Leucine Enkephalin (m/z 556.2771). Configure the acquisition software to dynamically monitor this ion.
Causality & Validation: This creates a self-validating system. The constant presence of this lock-mass acts as an internal control. If the mass error of this reference exceeds 2.0 ppm at any point during the chromatographic run, the acquisition is automatically flagged, invalidating the data and triggering an auto-calibration sequence. This guarantees that the sub-ppm mass accuracy reported for the target analyte is fundamentally trustworthy.
Comparative Data Analysis
The table below summarizes the quantitative fragmentation data acquired from both platforms. Note that while Orbitrap HCD and Q-TOF CID are conceptually similar, Orbitrap HCD typically requires slightly lower absolute collision energies to achieve identical fragmentation depth[4].
Fragment Description
Molecular Formula
Theoretical m/z
Q-TOF m/z (Δ ppm)
Orbitrap HCD m/z (Δ ppm)
Optimal CE (eV)
Precursor Ion
[C12H8NO4]+
230.0453
230.0451 (-0.8)
230.0454 (+0.4)
10
Decarboxylation (-CO2)
[C11H8NO2]+
186.0555
186.0552 (-1.6)
186.0557 (+1.0)
20
Isoxazole Cleavage (-CO)
[C10H8NO]+
158.0606
158.0604 (-1.2)
158.0609 (+1.8)
35
Benzofuran Core
[C8H5O]+
117.0340
117.0337 (-2.5)
117.0342 (+1.7)
55
Data Interpretation: Both platforms successfully identify the diagnostic fragments well within the acceptable <3 ppm error margin for small molecule publication. The Q-TOF exhibits a slight negative mass bias at lower m/z ranges, whereas the Orbitrap maintains tighter calibration across the spectrum due to its active space-charge management.
Conclusion
For the structural elucidation of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, both Q-TOF and Orbitrap platforms provide exceptional data when operated under optimized, self-validating protocols. The Q-TOF is the platform of choice for high-throughput screening environments where rapid scan speeds and isotopic fidelity are paramount. Conversely, the Orbitrap is superior for deep structural characterization in complex in vivo matrices, where its ultra-high resolving power is required to separate the benzofuran diagnostic fragments from endogenous background noise.
References
Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry
PubMed / NIH
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques
PubMed / NIH
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
Repository of the Academy's Library
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides
PubMed / NIH
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability
PubMed / NIH
A Comparative Analysis of the Biological Activities of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid and Benzofuran-2-carboxylic acid
A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. This guide provides a det...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of the biological activities of two structurally related compounds: 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid and its parent scaffold, benzofuran-2-carboxylic acid. While direct comparative studies are not extensively available, this document synthesizes existing data on each molecule and their constituent moieties to offer a predictive and insightful overview for researchers in drug discovery and development.
Introduction to the Molecular Scaffolds
Benzofuran-2-carboxylic acid is a well-established heterocyclic compound recognized for its broad spectrum of pharmacological properties. The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold found in numerous natural products and synthetic drugs.[1][2] Its biological versatility makes it a frequent starting point for the development of novel therapeutic agents.[3]
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid represents a molecular hybrid that couples the benzofuran-2-yl moiety with an isoxazole-3-carboxylic acid ring system. The isoxazole ring is another five-membered heterocycle known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The carboxylic acid functional group on the isoxazole ring is a critical feature, potentially influencing the molecule's pharmacokinetic properties and its ability to interact with biological targets through hydrogen bonding and metal chelation. The hybridization of these two pharmacophores raises the potential for synergistic or novel biological activities.[5]
Comparative Analysis of Biological Activities
This section dissects the known and inferred biological activities of the two compounds, drawing upon available literature for each scaffold and related derivatives.
Anticancer Activity
Benzofuran-2-carboxylic acid and its derivatives have demonstrated significant potential as anticancer agents.[6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[6][7] Notably, derivatives of benzofuran-2-carboxylic acid have been identified as inhibitors of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.[8] The cytotoxic effects of various benzofuran derivatives have been quantified against a range of cancer cell lines.
5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid and related hybrids are also predicted to exhibit anticancer properties. Studies on structurally similar 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles have shown cytotoxic activity against HeLa cervical cancer cells.[9][10][11][12] The isoxazole moiety itself is a component of many anticancer agents, with mechanisms including the induction of apoptosis, and inhibition of crucial enzymes like topoisomerase and protein kinases.[12][13] The combination of the benzofuran and isoxazole rings may lead to enhanced or unique anticancer profiles.
Table 1: Reported Anticancer Activities of Benzofuran and Benzofuran-Isoxazole Derivatives
Note: IC50 is the half-maximal inhibitory concentration. CTC50 is the 50% cytotoxic concentration.
Anti-inflammatory Activity
Benzofuran-2-carboxylic acid derivatives are known to possess anti-inflammatory properties.[3] Their mechanism of action can involve the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.[15][16] Some benzofuran compounds have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.
Isoxazole-3-carboxylic acid and its derivatives have also been explored as anti-inflammatory agents. The isoxazole scaffold is a key feature in selective COX-2 inhibitors like valdecoxib.[9] Furthermore, some isoxazole derivatives have been shown to inhibit both COX and lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes, another class of inflammatory mediators.[17][18][19] The presence of the isoxazole-3-carboxylic acid moiety in the hybrid molecule suggests a strong potential for potent anti-inflammatory activity, possibly through a dual-inhibition mechanism.
Antimicrobial Activity
Both benzofuran and isoxazole moieties are independently associated with antimicrobial activity.[3] Benzofuran derivatives have shown efficacy against a range of bacterial and fungal pathogens.[3] Similarly, isoxazole-containing compounds have been developed as antibacterial and antifungal agents.
The combination of these two pharmacophores in 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is anticipated to result in significant antimicrobial properties. A recent study on benzofuran-isoxazole hybrids confirmed their potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[20] The carboxylic acid group may further enhance this activity by facilitating entry into bacterial cells or by chelating essential metal ions.
Table 2: Reported Antimicrobial Activities of Benzofuran and Benzofuran-Isoxazole Derivatives
Note: MIC is the Minimum Inhibitory Concentration.
Mechanistic Insights and Signaling Pathways
The biological activities of these compounds are underpinned by their interactions with specific molecular targets and signaling pathways.
Benzofuran-2-carboxylic acid derivatives often exert their effects through the modulation of key signaling cascades. One of the prominent mechanisms is the inhibition of the NF-κB pathway .[15][16] By preventing the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and pro-survival proteins in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Isoxazole derivatives can target multiple pathways. In the context of inflammation, they are known to inhibit COX and LOX enzymes , thereby blocking the production of prostaglandins and leukotrienes.[17][18][21] In cancer, isoxazole-containing molecules have been shown to induce apoptosis through various mechanisms, including the disruption of tubulin polymerization and inhibition of protein kinases.[12][13]
Caption: Dual inhibition of COX and LOX pathways by isoxazole derivatives.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for assessing the key biological activities discussed.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][22][23][24]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][25][26][27][28]
Protocol:
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 10, 50, 100 mg/kg) 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[29][30][31][32][33]
Protocol:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid and benzofuran-2-carboxylic acid suggests that the hybrid molecule holds significant promise as a multifunctional therapeutic agent. The established anticancer, anti-inflammatory, and antimicrobial activities of the individual benzofuran and isoxazole scaffolds provide a strong rationale for the expected bioactivity of their conjugate.
The presence of the isoxazole-3-carboxylic acid moiety is a key structural feature that may enhance potency and introduce novel mechanisms of action, such as dual COX/LOX inhibition. Future research should focus on the direct synthesis and head-to-head biological evaluation of these two compounds to validate the predictive insights presented in this guide. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid will be crucial for its further development as a potential drug candidate.
References
Sahu, R. K., et al. (2011). Cytotoxic studies of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole.
Siddiqui, N. J., et al. (2013). Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. Journal of the Brazilian Chemical Society, 24(8), 1333-1342.
Bhalgat, C. M., et al. (2011). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl) Isoxazole. Research Journal of Pharmacy and Technology, 4(2), 247-251.
Bhalgat, C. M., et al. (2011). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl) Isoxazole. Research Journal of Pharmacy and Technology, 4(2).
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PMC. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
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NCBI Bookshelf. (2013). Cell Viability Assays.
PMC. (Date not available). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes.
MDPI. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
PMC. (Date not available). Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models.
Wikipedia.
MDPI. (Date not available). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
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MDPI. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
Comparative Analysis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
Introduction: The Strategic Fusion of Privileged Scaffolds In the landscape of medicinal chemistry, the combination of multiple pharmacologically significant moieties into a single molecular framework is a well-establish...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the combination of multiple pharmacologically significant moieties into a single molecular framework is a well-established strategy for the development of novel therapeutic agents. The 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold represents a prime example of such a design. This core structure marries the benzofuran nucleus, a heterocyclic compound renowned for its broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, with the isoxazole ring, a versatile five-membered heterocycle that is a cornerstone of many approved drugs.[1][2][3] The inclusion of a carboxylic acid at the 3-position of the isoxazole ring further enhances its potential, as this functional group is pivotal for interacting with biological targets, often acting as a key hydrogen bond donor or acceptor within enzyme active sites or receptor binding pockets.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold. We will dissect the impact of specific structural modifications on biological activity, supported by experimental data from relevant studies. Furthermore, we will detail the essential experimental protocols required to validate these findings, ensuring a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical architecture.
Core Scaffold and Key Points for Structural Modification
The foundational structure of 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid offers several key positions where chemical modifications can be made to modulate its pharmacological profile. Understanding the impact of substituents at these positions is the essence of SAR studies.
Caption: Core scaffold and primary sites for analog development.
Structure-Activity Relationship Analysis: Insights from Cytotoxicity Studies
While comprehensive SAR data on the exact 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold is emerging, valuable insights can be gleaned from closely related analogs. A study on a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles provides critical data on the influence of substitutions on the pendant aryl ring, which is directly applicable to the design of new analogs.[6] In this series, the core benzofuran-isoxazole linkage is maintained, with variations on a terminal phenyl ring.
The primary measure of activity in this foundational study was cytotoxicity against the HeLa (human cervical cancer) cell line, determined via the MTT assay. The results highlight the profound impact of the nature and position of substituents on the phenyl ring.[6]
Table 1: Comparative Cytotoxicity of 3-(1-Benzofuran-2-yl)-5-(substituted aryl) Isoxazole Analogs
Requirement for Hydroxylation: The unsubstituted phenyl analog (I-7 ) showed minimal activity. The introduction of a hydroxyl (-OH) or methoxy (-OCH₃) group generally increased cytotoxicity, indicating that oxygen-containing functional groups capable of hydrogen bonding are beneficial for activity.
Positional Importance of the Hydroxyl Group: A hydroxyl group at the ortho (position 2, I-5 ) or para (position 4, I-1 ) of the phenyl ring conferred moderate activity. However, moving the hydroxyl group to the meta position (position 3, I-6 ) resulted in a significant loss of activity, suggesting a specific spatial requirement for interaction with the biological target.
Synergistic Effects of Substituents: The most active compound in the series, I-4 , features a 4-hydroxy group in combination with a 3-ethoxy group. This analog demonstrated significantly higher cytotoxicity than those with only a single hydroxyl or methoxy group. This suggests a synergistic effect where the electronic and steric properties of the ethoxy group may enhance the binding interaction of the adjacent hydroxyl group, or the combination provides an optimal electronic profile for the entire aryl moiety.
The Role of the Carboxylic Acid: In the target scaffold of this guide, the carboxylic acid at the isoxazole 3-position is expected to be a dominant interacting group. Based on studies of other isoxazole and benzofuran carboxylic acids, this group is likely to form strong ionic or hydrogen bonds with basic amino acid residues (e.g., Arginine, Lysine) in an enzyme's active site.[4][5] Modifications of this group, such as conversion to esters or amides, would be expected to drastically alter the biological activity profile by removing this key interaction point.[4]
Experimental Methodologies: A Protocol for Determining Cytotoxicity
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The following is a detailed protocol for determining the IC₅₀ of novel analogs on adherent cancer cells using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[7][8]
General Workflow for SAR Analysis
The process of establishing a structure-activity relationship is a cyclical and iterative process central to drug discovery.
Caption: Iterative workflow for structure-activity relationship studies.
Protocol: IC₅₀ Determination via MTT Assay
This protocol quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[7]
Materials:
Adherent cancer cell line (e.g., HeLa)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), pH 7.4
0.25% Trypsin-EDTA
Test compounds (analogs) dissolved in DMSO (Dimethyl sulfoxide)
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave wells on the perimeter filled with 100 µL of sterile PBS to minimize edge effects.
Incubate for 24 hours to allow cells to attach.
Compound Treatment:
Prepare a series of dilutions of your test compounds in culture medium from a concentrated stock in DMSO. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
Include a "vehicle control" (medium with the same final concentration of DMSO used for the compounds, typically <0.5%) and a "no-cell" blank (medium only).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
Incubate for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
Incubate for an additional 3-4 hours. During this time, viable cells will form visible purple formazan crystals.
Formazan Solubilization and Measurement:
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the crystals.
Place the plate on a shaker for 10-15 minutes at low speed to ensure complete solubilization.
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the average OD of the "no-cell" blank from all other readings.
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
Plot % Viability against the logarithm of the compound concentration.
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[9]
MTT Assay Visualization
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of related analogs clearly demonstrates that substitutions on pendant aryl rings are a critical determinant of biological activity, with hydroxyl and ethoxy groups in specific positions significantly enhancing cytotoxicity.[6] The carboxylic acid moiety is hypothesized to be a primary driver of target interaction, a claim that must be validated through further synthesis and biological evaluation of ester and amide derivatives.
Future research should focus on a systematic exploration of substituents on both the benzofuran ring (position R¹) and the isoxazole core itself. Expanding the screening to a broader panel of cancer cell lines and specific enzyme or receptor assays will help to elucidate the mechanism of action and build a more comprehensive SAR profile. The iterative process of design, synthesis, and testing, guided by the principles and protocols outlined in this guide, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.
References
Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy
Source: PubMed, European Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors
Source: PMC, Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Title: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents
Source: Taylor & Francis Online, Journal of Biomolecular Structure and Dynamics
URL: [Link]
Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review
Source: MDPI, Pharmaceuticals
URL: [Link]
Title: Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies
Source: ResearchGate, Mini-Reviews in Medicinal Chemistry
URL: [Link]
Title: Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study
Source: BIO-conferences.org, BIO Web of Conferences
URL: [Link]
Title: A review of isoxazole biological activity and present synthetic techniques
Source: ResearchGate, World Journal of Pharmacy and Pharmaceutical Sciences
URL: [Link]
Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay
Source: Creative Biolabs
URL: [Link]
Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM
Source: ResearchGate, International Journal of Biology, Pharmacy and Allied Sciences
URL: [Link]
Title: Natural source, bioactivity and synthesis of benzofuran derivatives
Source: PMC, RSC Advances
URL: [Link]
Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives
Source: IJSDR
URL: [Link]
Title: Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays
Source: clyte
URL: [Link]
Title: IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45
Source: ResearchGate
URL: [Link]
Title: Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole.
Source: ResearchGate
URL: [Link]
Title: Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole
Source: ResearchGate, Research Journal of Pharmacy and Technology
URL: [Link]
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
Source: PMC, Molecules
URL: [Link]
Title: WO2007078113A1 - Isoxazole derivatives and use thereof
Source: Google Patents
URL
Validation of Analytical Methods for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid Quantification: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The accurate quantification of heterocyclic bu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The accurate quantification of heterocyclic building blocks and pharmacophores is a critical bottleneck in both early-stage drug discovery and downstream quality control. 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid represents a highly conjugated, multi-ring system featuring a polar, ionizable moiety. This structural duality presents specific analytical challenges: while the extended
π
-system offers excellent opportunities for photometric detection, the carboxylic acid group requires careful chromatographic control to prevent peak tailing and ensure reproducibility.
This guide provides an objective, data-driven comparison of two primary analytical modalities for quantifying this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By grounding our methodologies in the latest ICH Q2(R2) guidelines [1], we elucidate the causality behind experimental choices, empowering analytical scientists to select and validate the most appropriate method for their specific sample matrix.
Chemical Context & Analytical Strategy
To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties:
The Chromophore (Benzofuran + Isoxazole): The fused benzofuran ring coupled with the isoxazole ring creates a highly conjugated
π
-electron system. This results in strong molar absorptivity, making the molecule highly responsive to UV detection (typically in the 254–280 nm range).
The Ionizable Group (Carboxylic Acid): Carboxylic acids typically possess a
pKa
between 3.0 and 4.5. At a neutral physiological pH, this molecule exists primarily as a polar anion. In reversed-phase liquid chromatography (RPLC), ionized species exhibit poor retention on hydrophobic stationary phases (like C18) and suffer from severe secondary interactions with residual silanols, leading to peak tailing.
The Causality of Method Design: To force the carboxylic acid into its neutral, protonated state and ensure sharp, Gaussian peak shapes, the mobile phase must be buffered or acidified at least 1.5 pH units below the analyte's
pKa
. Furthermore, the ready deprotonation of the carboxylic acid makes it an ideal candidate for Negative Electrospray Ionization (ESI-) in mass spectrometry [2].
Decision matrix for selecting analytical techniques based on matrix complexity.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS hinges on the Analytical Target Profile (ATP) [1]. HPLC-UV is the gold standard for bulk drug substance release testing due to its high precision and lower operational cost. Conversely, LC-MS/MS is mandatory for pharmacokinetic (PK) studies where the analyte exists at trace levels within complex biological matrices [3].
Below is a comparative summary of validation parameters, structured according to ICH Q2(R2) criteria:
To ensure scientific integrity, the following protocols are designed as self-validating systems. This means System Suitability Testing (SST) criteria must be met before any sample data is considered valid.
Rationale: We utilize a reversed-phase C18 column with an acidic mobile phase to suppress the ionization of the isoxazole-3-carboxylic acid, ensuring maximum hydrophobic interaction and preventing peak tailing.
1. Reagent Preparation:
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v). Causality: Lowers pH to ~2.7, keeping the carboxylic acid protonated.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v).
Diluent: 50:50 Water:Acetonitrile.
2. Chromatographic Conditions:
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Rationale: For trace analysis, UV detection lacks the necessary specificity. We transition to LC-MS/MS using Negative Electrospray Ionization (ESI-). Carboxylic acids readily lose a proton (
[M−H]−
), providing a highly abundant precursor ion for Multiple Reaction Monitoring (MRM) [2].
1. Sample Preparation (Protein Precipitation):
Aliquot 50 µL of plasma matrix into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Causality: Acetonitrile denatures proteins, crashing them out of solution while keeping the small molecule analyte dissolved.
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
2. Chromatographic & MS Conditions:
Column: UPLC C18, 50 mm × 2.1 mm, 1.7 µm.
Mobile Phase: A = 0.05% Acetic Acid in Water; B = Acetonitrile. (Note: Acetic acid is preferred over formic acid in negative mode as it causes less ion suppression).
Flow Rate: 0.4 mL/min.
Ionization: ESI in Negative Mode.
Detection: MRM mode. Precursor ion:
[M−H]−
(Calculate exact mass based on formula). Product ion: Optimize collision energy to find the most stable fragment (likely cleavage of the isoxazole ring).
3. Validation Execution:
Matrix Effect Assessment: Compare the peak area of the analyte spiked into post-extracted blank matrix versus the analyte in neat solvent. Acceptance Criteria: Matrix factor must be consistent across low and high concentrations (CV
≤15%
).
Lifecycle Management of Analytical Procedures
Under the modern ICH Q2(R2) and Q14 frameworks, method validation is not a one-time event but a continuous lifecycle [1]. The diagram below illustrates the flow of data from initial method design to routine monitoring.
Lifecycle approach to analytical method validation based on ICH Q2(R2).
References
ICH Expert Working Group. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 30 Nov. 2023. Available at:[Link]
Schwartz, Heidi, et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, vol. 416, no. 5, 5 Jan. 2024, pp. 1199-1215. Available at:[Link]
Kubota, K., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules (MDPI), vol. 25, no. 21, 22 Oct. 2020. Available at:[Link]
Introduction to the Pharmacophore The hybridization of benzofuran and isoxazole rings yields a class of highly potent molecular scaffolds with established[1]. Within this chemical space, 5-(1-Benzofuran-2-yl)isoxazole-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Pharmacophore
The hybridization of benzofuran and isoxazole rings yields a class of highly potent molecular scaffolds with established[1]. Within this chemical space, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid serves as a critical synthetic hub. Its carboxylic acid moiety acts as a versatile handle for generating diverse prodrugs, including esters and amides, which are synthesized to optimize bioavailability and target binding[2].
For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains the frontline analytical technique to confirm these structural transformations[3]. This guide provides an objective, data-driven comparison of the FTIR spectra of the parent free acid against its primary ester and amide derivatives, detailing the causality behind spectral shifts and establishing a self-validating analytical protocol.
Mechanistic Insights: Causality in Spectral Shifts
When comparing the free acid to its derivatives, the diagnostic window lies primarily between 3500 cm⁻¹ and 1600 cm⁻¹ . Understanding the physical chemistry behind these shifts is essential for accurate spectral interpretation.
The Carbonyl (C=O) Shift: In the parent free carboxylic acid, strong intermolecular hydrogen bonding forms dimeric structures. This hydrogen bonding weakens the C=O double bond, shifting its absorption to a lower wavenumber (~1695 cm⁻¹). When converted to an ethyl ester, this hydrogen bonding is abolished, and the inductive electron-withdrawing effect of the alkoxy group dominates, stiffening the bond and shifting the C=O stretch upward to ~1735 cm⁻¹[4].
The Amide I & II Bands: Conversion to a primary amide replaces the broad O-H stretch with a distinct N-H doublet (~3420 cm⁻¹ and 3280 cm⁻¹). The carbonyl stretch (Amide I) drops significantly to ~1665 cm⁻¹ due to the strong resonance contribution of the nitrogen lone pair, which increases the single-bond character of the C=O group.
Heterocyclic Anchors: The benzofuran and isoxazole rings exhibit rigid, conjugated systems. The typically appears around 1600–1610 cm⁻¹, while the benzofuran aromatic C=C stretches manifest near 1550 cm⁻¹ and 1450 cm⁻¹[3]. These core bands remain relatively static across all derivatives, serving as internal reference points to verify that the heterocyclic core has not degraded during derivatization.
Comparative FTIR Data
The following table objectively compares the expected FTIR absorption bands of the parent acid against its ester and amide alternatives, providing a quick-reference framework for structural validation.
To ensure absolute trustworthiness in spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pelleting.
Causality of Method Choice: KBr is highly hygroscopic and frequently introduces false O-H bands from absorbed atmospheric moisture. By using a Diamond ATR crystal, we eliminate moisture-induced spectral artifacts in the broad 3300–2500 cm⁻¹ region, which is critical for accurately quantifying the carboxylic acid's true O-H stretch. Furthermore, a diamond crystal is chosen over Zinc Selenide (ZnSe) because it withstands the rigid, potentially abrasive crystalline nature of these fused heterocycles without scratching.
Step-by-Step Methodology
Instrument Calibration (System Validation): Power on the FTIR spectrometer and warm up the IR source for 30 minutes. Run a polystyrene standard film to verify wavenumber accuracy at exactly 1601 cm⁻¹ and 1028 cm⁻¹.
Validation Check: This guarantees that any observed shifts in the C=O or C=N bands are strictly due to chemical derivatization, not instrumental drift.
Background Acquisition: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
Validation Check: Background subtraction eliminates atmospheric CO₂ and H₂O interference, preventing water vapor from obscuring the critical N-H or O-H stretching regions.
Sample Application: Place 2–3 mg of the purified crystalline derivative directly onto the ATR crystal. Apply consistent pressure using the ATR anvil until the software's force gauge indicates optimal optical contact.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
Spectral Processing: Apply baseline correction. Use a second-derivative algorithm to resolve overlapping bands, particularly to distinguish the isoxazole C=N stretch (~1605 cm⁻¹) from the adjacent benzofuran aromatic C=C stretch (~1550 cm⁻¹).
Workflow of the self-validating ATR-FTIR protocol for benzofuran-isoxazole derivatives.
References
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. URL:[Link]
Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. ResearchGate. URL:[Link]
Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. South African Journal of Chemistry. URL:[Link]
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. URL:[Link]
In Vitro vs. In Vivo Efficacy of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid: A Comprehensive Comparison Guide
As a Senior Application Scientist, evaluating the translational potential of small-molecule pathway modulators requires a rigorous dissection of both in vitro cellular responses and in vivo systemic efficacy. 5-(1-Benzof...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the translational potential of small-molecule pathway modulators requires a rigorous dissection of both in vitro cellular responses and in vivo systemic efficacy. 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid —widely known in pharmacological literature as Wnt/β-catenin agonist 2 (Compound 39)—is a potent activator of the canonical Wnt signaling cascade. Originally synthesized to address metabolic bone diseases by promoting osteoblast differentiation, it has become an indispensable chemical probe for modeling tumor metastasis and chemoresistance in oncology[1][2].
This guide objectively compares the compound's performance against standard alternatives and provides self-validating experimental protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Grounding: The Canonical Wnt/β-Catenin Axis
The canonical Wnt pathway regulates cell fate by controlling the cytoplasmic degradation of β-catenin. In the absence of a Wnt signal, the destruction complex (comprising GSK-3β, Axin, and APC) phosphorylates β-catenin, marking it for proteasomal degradation. 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid antagonizes this destruction process. By inhibiting the complex, it facilitates the stabilization and nuclear translocation of β-catenin, where it binds to TCF/LEF transcription factors to drive target gene expression (e.g., CCND1, MYC)[3][4].
Mechanism of Wnt/β-catenin pathway activation by the isoxazole derivative.
In Vitro Efficacy & Performance Comparison
Performance vs. Alternatives
When compared to recombinant Wnt3a protein, small-molecule agonists like 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid offer superior biochemical stability, lower cost, and precise dose-titration capabilities. While CHIR-99021 is a highly specific direct GSK-3β inhibitor, our target compound provides a robust alternative for broad Wnt pathway activation without the off-target kinase inhibition profile sometimes associated with high-dose CHIR-99021.
Osteogenesis: In ST2 bone marrow stromal cells, it potently induces differentiation into osteoblasts[4].
Oncology Modeling: In Huh7 and Hep3B hepatocellular carcinoma (HCC) cell lines, it restores invasive and migratory capacities within 48 hours[5]. In colorectal cancer models, it actively antagonizes oxaliplatin-induced apoptosis by suppressing Caspase-7 via upstream β-catenin upregulation[2].
Self-Validating In Vitro Protocol: Scratch Wound Healing Assay
Causality Note: We utilize a strict serum-starvation step prior to the scratch to arrest the cell cycle. This ensures that the gap closure is strictly a result of migration driven by Wnt activation, rather than confounding cell division.
Cell Seeding: Seed Huh7 cells in a 6-well plate at
5×105
cells/well. Incubate at 37°C until 90-100% confluent.
Starvation (Critical Step): Replace complete media with serum-free DMEM for 12 hours to synchronize the cell cycle.
Wound Generation: Use a sterile 200 µL pipette tip to scratch a straight line through the monolayer. Wash twice with PBS to remove detached debris.
Treatment: Apply 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid (dissolved in DMSO, final concentration
≤
0.1% DMSO to avoid solvent toxicity) at 10 µM in low-serum media (1% FBS). Include a vehicle control.
Imaging & Validation: Image at 0h, 24h, and 48h.
Self-Validation System: Co-treat a parallel well with the agonist and a known Wnt inhibitor (e.g., MSAB). If migration is halted in the co-treated well, it validates that the observed motility is specifically Wnt-dependent and not an artifact of the compound's structure.
In Vivo Efficacy & Performance Comparison
Performance vs. Alternatives
Transitioning from in vitro to in vivo requires overcoming the compound's lipophilicity. The benzofuran and isoxazole moieties confer poor aqueous solubility. However, once properly formulated in a micellar suspension, it demonstrates excellent tissue penetrance. In subcutaneous xenograft models, it significantly enhances tumor volume and upregulates proliferation markers (Ki-67, PCNA)[6]. Compared to peptide-based Wnt agonists, it avoids rapid proteolytic degradation, offering a longer half-life and sustained pathway activation.
Self-validating in vivo workflow for evaluating Wnt agonist efficacy.
Self-Validating In Vivo Protocol: Tumor Xenograft Dosing Strategy
Causality Note: The formulation sequence is critical. Adding saline before the surfactant (Tween-80) will cause immediate precipitation of the hydrophobic compound, ruining the pharmacokinetic profile and causing localized toxicity at the injection site.
Self-Validation System: Harvest tumor tissues post-euthanasia and perform qPCR for CCND1 and MYC. If tumor volume increases but Wnt target genes are not upregulated, the growth is an artifact; true efficacy requires molecular confirmation of the pathway at the tissue level.
Quantitative Data Comparison Table
Summarizing the operational parameters and efficacy metrics allows for rapid decision-making when designing your next experimental pipeline.
Title: WO2007078113A1 - Isoxazole derivatives and use thereof
Source: Google Patents / WIPO
URL: [Link]
Title: Six-Transmembrane Epithelial Antigen of the Prostate 1 Promotes HCC Proliferation and Metastasis in vitro and in vivo via the Wnt/β-Catenin Signaling Pathway
Source: Taylor & Francis Online
URL: [Link]
Title: Exploring the therapeutic potential of “Zhi-Zhen” formula for oxaliplatin resistance in colorectal cancer: an integrated study combining UPLC-QTOF-MS/MS, bioinformatics, network pharmacology, and experimental validation
Source: PubMed Central (PMC) / NIH
URL: [Link]
X-Ray Crystallography vs. Traditional Analytics: Validating the Purity of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Protocol The Analytical Challenge in Heterocyclic Drug Design In modern d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Methodological Protocol
The Analytical Challenge in Heterocyclic Drug Design
In modern drug discovery, heterocyclic building blocks such as 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid are highly valued for their rigid pharmacophores and diverse biological activities, including applications as polyketide synthase inhibitors[1] and potent antifungal agents[2]. However, the structural complexity of these molecules presents a significant analytical challenge.
The molecule consists of a benzofuran core linked to an isoxazole ring. The dihedral angle between these two ring systems, alongside the specific puckering parameters of the isoxazole moiety, critically dictates the molecule's ability to bind to target protein pockets[3]. While traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for bulk purity, they often fail to unambiguously confirm the solid-state polymorphic purity, absolute stereochemistry, and exact 3D conformation of such rigid heterocycles[4],[5].
To ensure absolute scientific integrity before advancing this compound into biological assays, researchers must employ orthogonal validation techniques. This guide objectively compares X-ray crystallography against HPLC and NMR, demonstrating why crystallographic validation serves as the ultimate self-validating system for structural purity.
Comparative Analysis: X-Ray Crystallography vs. NMR vs. HPLC
To select the appropriate analytical workflow, one must understand the fundamental limits of each technique. HPLC separates molecules based on physicochemical interactions, while NMR provides an ensemble average of solution-state dynamics[5],[6]. Only X-ray crystallography provides deterministic, atomic-resolution data of the solid state[4].
Quantitative Comparison of Analytical Modalities
Parameter
X-Ray Crystallography
NMR Spectroscopy (1H / 13C)
HPLC-UV / LC-MS
Primary Output
3D electron density map, absolute configuration, unit cell packing.
Highly sensitive (picogram levels) for UV/MS-active impurities.
Sample State
Single crystal (solid-state).
Solution-state (dynamic ensemble).
Solution-state (mobile phase).
Self-Validation
High (R-factor and CheckCIF mathematically flag errors).
Moderate (Requires expert interpretation of complex spectra).
Low (Requires pre-existing reference standards for confirmation).
Data synthesized from comparative structural elucidation benchmarks[4],[5],[6].
The Multi-Modal Purity Validation Workflow
Relying on a single analytical method introduces systemic risk. A robust validation pipeline utilizes HPLC for chromatographic purity, NMR for bulk structural integrity, and X-ray crystallography as the definitive arbiter of 3D conformation and lattice purity.
Multi-modal purity validation workflow integrating HPLC, NMR, and X-ray crystallography.
The following protocol outlines the precise methodology for crystallographic validation of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid. Every step is designed with a specific physical causality to ensure the resulting data is mathematically self-validating.
Step 1: Single Crystal Growth via Vapor Diffusion
Objective: Obtain a defect-free single crystal (>0.1 mm in all dimensions)[4].
Causality: Rapid precipitation kinetically traps solvent molecules and structural defects, ruining diffraction quality. Vapor diffusion ensures a thermodynamically controlled, ultra-slow nucleation rate, yielding a highly ordered crystal lattice.
Procedure:
Dissolve 5 mg of the compound in 0.5 mL of a good solvent (e.g., Dichloromethane).
Place the solution in a small inner vial.
Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexanes).
Seal the outer vial and allow vapor equilibration at 20°C for 3–7 days until distinct, block-like crystals form.
Step 2: Cryogenic Diffraction Data Collection
Objective: Maximize the signal-to-noise ratio of Bragg reflections.
Causality: At room temperature, atomic thermal vibrations smear the electron density (increasing the Debye-Waller factor). Cryocooling the crystal to 100 K freezes these vibrations, sharpening the diffraction spots and allowing data collection at higher resolution limits (e.g., <0.8 Å)[5].
Procedure:
Mount a single crystal on a MiTeGen loop using paratone oil.
Instantly transfer the loop to the diffractometer under a 100 K nitrogen cold stream.
Collect full-sphere diffraction data using Cu-Kα radiation (
λ
= 1.54184 Å) to maximize anomalous dispersion signals.
Step 3: Phase Solution and Iterative Refinement
Objective: Convert reciprocal space diffraction data into a real-space electron density map.
Causality: The diffractometer records the amplitude of the scattered waves but loses their phase (the "Phase Problem"). Using Direct Methods mathematically retrieves these phases. The structure is then subjected to least-squares refinement, an inherently self-validating process where the software continuously minimizes the difference between the experimental data and the proposed atomic model.
Procedure:
Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).
Assign the benzofuran and isoxazole carbon, nitrogen, and oxygen atoms to the highest electron density peaks.
Refine the model anisotropically (SHELXL). Ensure the final
R1
value is < 5% and
wR2
is < 15%.
Self-validating iterative refinement cycle in X-ray crystallography.
Step 4: Purity and Polymorph Validation (CheckCIF)
Objective: Confirm absolute structural purity.
Causality: If an impurity or solvent molecule is co-crystallized, it will appear as an unexplained peak in the residual electron density map (
Fobs−Fcalc
). Furthermore, the CheckCIF routine acts as an objective, automated auditor, mathematically flagging any physically impossible bond lengths, steric clashes, or missing atoms.
Procedure:
Inspect the residual density map. The highest unassigned peak should be < 0.5
e−
/Å
3
.
Analyze the dihedral angle between the benzofuran and isoxazole rings to confirm the specific conformational polymorph (e.g., checking if the isoxazole adopts a flattened envelope conformation)[3].
Run the final model through the IUCr CheckCIF server to ensure zero Level A or B alerts.
Conclusion
For complex heterocycles like 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid, relying solely on HPLC and NMR introduces significant blind spots regarding solid-state packing, polymorphic identity, and absolute conformation[5],[6]. X-ray crystallography overcomes these limitations by providing an atomic-resolution, mathematically self-validating model of the molecule[4]. By integrating crystallographic data with chromatographic and spectroscopic techniques, researchers establish an impenetrable chain of evidence for compound purity, ensuring reliable and reproducible downstream biological assays.
Personal protective equipment for handling 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Comprehensive Safety and Handling Guide: 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid Disclaimer: No specific Safety Data Sheet (SDS) for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid was publicly available at the...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including benzofuran, isoxazole, and carboxylic acid derivatives. It is imperative to treat this novel compound as potentially hazardous until its toxicological properties have been thoroughly investigated.[1][2] This guide is intended for use by trained professionals and should supplement, not replace, a comprehensive, institution-specific risk assessment.
Hazard Analysis: A Structural Perspective
To establish a robust safety protocol, we must first deconstruct the molecule and assess the known hazards of its constituent functional groups. As a novel chemical, it should be presumed to be hazardous until proven otherwise.[1]
Benzofuran Moiety: The core benzofuran structure is present in various natural and synthetic compounds. While some derivatives are used in pharmaceuticals, the parent compound, 2,3-benzofuran, is suspected of causing cancer.[3] It is also a flammable liquid.[3] Therefore, any derivative should be handled with caution, assuming potential carcinogenicity and flammability.[4]
Isoxazole Ring: Isoxazole and its derivatives are five-membered aromatic heterocycles that form the basis of many pharmaceuticals due to their diverse biological activities.[5][6] However, the parent compound, isoxazole, is a highly flammable liquid.[7][8] Some isoxazole derivatives can cause skin, eye, and respiratory irritation.[9]
Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[10] They can also be combustible.[10] Proper PPE is essential to prevent chemical burns and irritation.[10]
Given these components, 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid must be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may have unknown long-term toxicities, including potential carcinogenicity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against potential exposure through inhalation, dermal contact, or splashes. The selection of PPE must be based on a thorough hazard assessment.[2][11]
PPE Category
Recommended Equipment
Rationale and Causality
Eye and Face Protection
ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[1]
The carboxylic acid functional group suggests potential corrosivity, while the organic nature of the compound presents a splash hazard. Goggles provide a seal against splashes and dust, while the face shield protects the entire face during procedures with a higher risk of splashing, such as transferring solutions.
Skin and Body Protection
Gloves: Double-gloving with nitrile or neoprene gloves.[1][11] Body: Flame-resistant lab coat worn over long pants and closed-toe shoes.[12]
Since no specific glove compatibility data exists, double-gloving provides an additional layer of protection. Nitrile or neoprene gloves offer good resistance against a range of chemicals, including acids and some solvents.[1][11] A flame-resistant lab coat is recommended due to the potential flammability of the benzofuran and isoxazole moieties.[3][4][7][8]
Respiratory Protection
Work must be conducted within a certified chemical fume hood.[4][13] If weighing powder outside of a ventilated enclosure, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[2]
The compound is a solid, but fine powders can be easily inhaled. The fume hood provides the primary engineering control to prevent inhalation of dust or potential vapors.[2] A respirator is a necessary secondary measure if engineering controls are insufficient or during spill cleanup.
Experimental Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
Inner Gloves: Don the first pair of nitrile gloves.
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
Respirator: If required, perform a seal check on your respirator.
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]
Doffing (Taking Off) PPE:
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.
Face Shield/Goggles: Remove face and eye protection from the back.
Lab Coat: Remove the lab coat by rolling it down and away from your body, ensuring the contaminated exterior does not touch your inner clothing.
Inner Gloves: Remove the final pair of gloves.
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[12][14]
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A systematic approach is essential for both handling the compound and managing the resulting waste streams.[4]
Operational Plan: Step-by-Step Handling
All manipulations must occur within a certified chemical fume hood with the sash at the lowest possible working height.[2]
Preparation:
Designate a specific area within the fume hood for handling the compound.
Cover the work surface with absorbent, disposable bench paper.
Ensure all necessary equipment (spatulas, glassware, solvents) is inside the hood before starting.
Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
Weighing and Transfer:
Use an anti-static weigh boat or weigh the compound directly into the reaction vessel.
Perform transfers slowly and carefully to minimize the generation of airborne dust.
Clean spatulas and any contaminated surfaces immediately after use with a damp cloth (using a compatible solvent) to prevent dust from spreading.
Post-Handling Decontamination:
Wipe down the designated work area, equipment, and any potentially contaminated surfaces with an appropriate solvent.
Dispose of all contaminated materials, including bench paper and cleaning wipes, as hazardous waste.
Properly doff PPE as described in the protocol above.
Caption: A systematic workflow for handling the target compound from preparation to cleanup.
Disposal Plan: Waste Management
All materials contaminated with 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid must be treated as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[9]
Solid Waste:
Collect excess solid compound, contaminated weigh boats, gloves, bench paper, and other contaminated disposables in a dedicated, sealed, and clearly labeled hazardous waste container.
The label must include "Hazardous Waste," the full chemical name, and any known hazard pictograms (e.g., irritant, health hazard).[1]
Liquid Waste:
Collect any solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.
Do not mix with other waste streams unless compatibility has been confirmed to avoid unintended reactions.[4][15]
Container Disposal:
Empty containers that held the compound must be triple-rinsed with a suitable solvent.
The rinsate must be collected and disposed of as liquid hazardous waste.[15] After rinsing, the container can be managed according to institutional guidelines.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Exposure Route
Immediate Action
Skin Contact
Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][14]
Eye Contact
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
Inhalation
Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
References
Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][4]benzofuran. Benchchem.
The MSDS HyperGlossary: Carboxylic Acid.
Novel Chemicals with Unknown Hazards SOP. University of Washington.
A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organiz
Working with Chemicals - Prudent Practices in the Laboratory.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene.
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
SAFETY D
SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
Safety Data Sheet - Sulfisoxazole. Cayman Chemical.
Isoxazole 99 288-14-2. Sigma-Aldrich.
SAFETY DATA SHEET - Benzofuran. Thermo Fisher Scientific.
Chemical Waste Disposal Guidelines. University of California, Berkeley.